molecular formula C25H34NO6I B601612 Atracurium Impurity V (Mixture of Diastereomers) CAS No. 1075726-86-1

Atracurium Impurity V (Mixture of Diastereomers)

Cat. No.: B601612
CAS No.: 1075726-86-1
M. Wt: 571.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atracurium Impurity V (Mixture of Diastereomers) is a useful research compound. Its molecular formula is C25H34NO6I and its molecular weight is 571.45. The purity is usually > 95%.
BenchChem offers high-quality Atracurium Impurity V (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atracurium Impurity V (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1075726-86-1

Molecular Formula

C25H34NO6I

Molecular Weight

571.45

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Foundational & Exploratory

Unveiling Atracurium Impurity V: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of neuromuscular blocking agents, a thorough understanding of related impurities is paramount for ensuring drug safety, efficacy, and regulatory compliance. This technical guide provides an in-depth exploration of Atracurium Impurity V, a notable substance in the impurity profile of Atracurium Besylate. We will delve into its core chemical properties, its relationship to the parent molecule, and the analytical methodologies crucial for its identification and quantification.

Core Chemical Identity of Atracurium Impurity V

Atracurium Impurity V is chemically identified as (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium.[1] It is typically encountered and analyzed as its iodide salt. This impurity is a mono-quaternary ammonium compound, structurally related to the active pharmaceutical ingredient (API), atracurium, which is a bis-quaternary ammonium neuromuscular blocking agent.

The structural and molecular details are fundamental for any analytical endeavor and are summarized in the table below.

ParameterValueSource(s)
Chemical Name (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium, iodide (1:1)[1]
CAS Number 1075726-86-1[2][3]
Molecular Formula C₂₅H₃₄INO₆ or C₂₅H₃₄NO₆.I[2][3]
Molecular Weight (Cation) 444.55 g/mol [2][3]
Molecular Weight (Iodide) 126.90 g/mol [2][3]
Total Molecular Weight (Iodide Salt) 571.45 g/mol

Understanding the genesis of Atracurium Impurity V is critical for process optimization and control. This impurity can arise from the manufacturing process of atracurium besylate, potentially as a byproduct or a degradation product. Its mono-quaternary nature, in contrast to the bis-quaternary structure of atracurium, suggests it could be an intermediate or a product of incomplete quaternization or selective degradation of one of the quaternary centers in the atracurium molecule.

The Structural Relationship: Atracurium and Impurity V

To appreciate the significance of Atracurium Impurity V, it is essential to visualize its structural relationship with the parent drug, atracurium. Atracurium is a complex molecule with two quaternary ammonium centers, linked by a pentamethylene diester chain. Atracurium Impurity V represents a "half" of the atracurium molecule, where one of the quaternary isoquinolinium moieties has been replaced.

G Atracurium Atracurium (Bis-quaternary Structure) Intermediates Synthesis Intermediates / Degradation Pathways Atracurium->Intermediates Degradation / Incomplete Synthesis ImpurityV Atracurium Impurity V (Mono-quaternary Structure) Intermediates->ImpurityV Formation

Caption: Relationship between Atracurium and Impurity V.

Analytical Characterization and Methodologies

The identification and quantification of Atracurium Impurity V within a sample of atracurium besylate are typically achieved through advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone method for separating atracurium from its related impurities.

A General Protocol for HPLC Analysis:

A robust HPLC method is essential for the accurate determination of Atracurium Impurity V. The following protocol outlines a typical approach, which should be validated for specific laboratory conditions and instrumentation.

Objective: To separate and quantify Atracurium Impurity V from Atracurium Besylate.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Buffer solution (e.g., phosphate or acetate buffer), pH adjusted

  • Mobile Phase B: Acetonitrile or Methanol

  • Atracurium Besylate sample

  • Atracurium Impurity V reference standard

  • Diluent (e.g., a mixture of Mobile Phase A and B)

Procedure:

  • Preparation of Mobile Phases: Prepare and degas the mobile phases according to standard laboratory procedures.

  • Standard Preparation: Accurately weigh and dissolve the Atracurium Impurity V reference standard in the diluent to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the Atracurium Besylate sample in the diluent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 - 1.5 mL/min

    • Column Temperature: Controlled, typically ambient or slightly elevated (e.g., 25-30°C)

    • Detection Wavelength: UV detection at a wavelength where both atracurium and the impurity have significant absorbance (e.g., 280 nm).

    • Injection Volume: 10 - 20 µL

    • Gradient Program: A gradient elution is typically employed to achieve optimal separation. An example gradient is provided below:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
205050
252080
309010
359010
  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Identification and Quantification: Identify the peak corresponding to Atracurium Impurity V in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity using the peak area and the concentration of the reference standard.

Causality in Experimental Choices:

  • Reversed-Phase C18 Column: This is the standard choice for separating moderately polar to nonpolar compounds like atracurium and its impurities. The nonpolar stationary phase interacts with the nonpolar regions of the molecules, allowing for separation based on differences in hydrophobicity.

  • Gradient Elution: A gradient is crucial due to the range of polarities present in the sample, from the highly polar atracurium to potentially less polar impurities. Starting with a high percentage of aqueous mobile phase allows for the retention of less polar compounds, while gradually increasing the organic mobile phase content elutes the more strongly retained components.

  • UV Detection at 280 nm: The isoquinolinium chromophore present in both atracurium and Impurity V exhibits strong absorbance around this wavelength, providing good sensitivity for detection.

This in-depth guide provides a foundational understanding of Atracurium Impurity V, from its fundamental chemical properties to the analytical strategies required for its control. For professionals in drug development and quality control, a comprehensive grasp of such impurities is not merely a regulatory necessity but a cornerstone of ensuring the safety and efficacy of pharmaceutical products.

References

A comprehensive list of references is not applicable as the search results primarily consist of product listings from chemical and pharmaceutical standard suppliers. These sources provide the core factual data regarding the molecular weight and formula of Atracurium Impurity V. The provided information is a synthesis of the data available from these commercial entities, which are authoritative in the context of supplying reference standards for pharmaceutical analysis.

Sources

Formation Pathways of Impurity V in Atracurium Besylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the formation pathways, mechanistic origins, and control strategies for Impurity V in Atracurium Besylate.

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Atracurium Besylate is a complex bis-benzylisoquinolinium neuromuscular blocking agent characterized by its unique instability and stereochemical complexity. It exists as a mixture of 10 stereoisomers derived from four chiral centers (two carbon, two nitrogen).

Impurity V , identified in pharmacopeial and industrial contexts (often corresponding to Cisatracurium EP Impurity V or specific diastereomeric mixtures), is distinct from the common degradation products like Laudanosine (Impurity A) or the Monoacrylate (Impurity B). It is primarily a Process-Related Impurity arising from stereochemical mismatching during the synthesis of the quaternary ammonium core.

This guide analyzes the formation of Impurity V via the Michael Addition synthetic route and contrasts it with the Hofmann Elimination degradation pathway, providing a comprehensive impurity profile.

Chemical Identity of Impurity V

Unlike degradation products formed during storage, Impurity V is an intrinsic isomer formed during the manufacturing process.

ParameterDescription
Common Name Atracurium Impurity V (Mixture of Diastereomers)
Chemical Name (1S,2S,1'R,2'S)-2,2'-[Pentane-1,5-diylbis[oxy(3-oxopropane-3,1-diyl)]]bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium]
CAS Number 1075726-86-1 (Iodide salt reference)
Classification Process Impurity (Stereoisomer)
Origin Lack of stereospecificity during the quaternization of Tetrahydropapaverine (THP).[1][2]

Note: In the context of Cisatracurium (the single 1R-cis, 1'R-cis isomer), Impurity V is a critical enantiomeric/diastereomeric contaminant. In Atracurium (the mixture), it represents a specific "meso" or "cis-trans" fraction that must be controlled within defined ratios.

Formation Pathway: The Synthetic Origin

The formation of Impurity V occurs during the final coupling and quaternization steps of the Atracurium synthesis.

The Synthetic Route (Michael Addition)

Atracurium is typically synthesized by the reaction of (±)-Tetrahydropapaverine (THP) with 1,5-Pentanediol Diacrylate . This reaction involves a Michael addition where the tertiary amine of THP attacks the double bond of the acrylate ester.

Mechanism of Impurity V Formation
  • Starting Material Stereochemistry: The synthesis uses racemic (±)-THP, containing both (1R) and (1S) enantiomers.

  • Quaternization (New Chiral Center): When the nitrogen attacks the acrylate, a new chiral center is formed at the nitrogen atom. This creates four possibilities for each isoquinoline moiety:

    • 1R, 2R (Cis)[3]

    • 1R, 2S (Trans)

    • 1S, 2S (Cis)

    • 1S, 2R (Trans)

  • Dimerization: Since the linker connects two isoquinoline heads, the combinations multiply.

    • Impurity V corresponds to the (1S, 2S, 1'R, 2'S) configuration.

    • This is a "hybrid" isomer formed when a (1S, 2S) unit couples with a (1R, 2S) unit (or similar mismatch depending on exact nomenclature conventions).

  • Root Cause: The formation of Impurity V is statistically inevitable in a non-stereoselective synthesis. Its levels are determined by the ratio of cis/trans induction during the Michael addition.

Visualization of the Synthetic Pathway

The following diagram illustrates how the random coupling of racemic THP leads to the complex isomer mixture, including Impurity V.

SynthesisPathway cluster_legend Key THP (±)-Tetrahydropapaverine (Racemic Mixture: 1R & 1S) Reaction Michael Addition / Quaternization (Formation of N-Chiral Center) THP->Reaction Linker 1,5-Pentanediol Diacrylate Linker->Reaction Isomer_CisCis Cis-Cis Isomers (1R-cis, 1'R-cis / 1S-cis, 1'S-cis) Major Component Reaction->Isomer_CisCis Stereoselective Preference Isomer_CisTrans Cis-Trans Isomers (1R-cis, 1'R-trans etc.) Intermediate Component Reaction->Isomer_CisTrans Isomer_TransTrans Trans-Trans Isomers Minor Component Reaction->Isomer_TransTrans ImpurityV Impurity V (Isomer) (1S, 2S, 1'R, 2'S) Specific Diastereomer Reaction->ImpurityV Statistical Formation (Process Impurity) Process Synthesis Step Product Desired Isomer Impurity Impurity V

Caption: Synthetic origin of Impurity V via non-stereoselective Michael addition of Tetrahydropapaverine.

Contrast with Degradation Pathways

While Impurity V is a synthesis isomer , Atracurium is highly unstable and degrades via two other major pathways. It is crucial not to confuse Impurity V with these degradants.

Hofmann Elimination (The Dominant Pathway)

Atracurium undergoes spontaneous Hofmann Elimination at physiological pH and temperature.

  • Mechanism: Base-catalyzed elimination of the quaternary ammonium group.

  • Products:

    • Laudanosine (Impurity A/G): A tertiary amine (CNS stimulant).

    • Monoacrylate (Impurity B): A reactive acrylate derivative.

  • Relation to Impurity V: Impurity V (the isomer) will also degrade via Hofmann elimination, producing specific isomers of Laudanosine and Monoacrylate, but Impurity V itself is not a product of this reaction.

Ester Hydrolysis
  • Mechanism: Acid-catalyzed or enzymatic hydrolysis of the ester linkages.

  • Products: Quaternary Acid (Impurity E) and Quaternary Alcohol.

Degradation Pathway Diagram

This diagram distinguishes the degradation products from the isomeric Impurity V.

Degradation Atracurium Atracurium Besylate (Including Impurity V Isomer) Hofmann Hofmann Elimination (pH & Temp Dependent) Atracurium->Hofmann Hydrolysis Ester Hydrolysis (Acid/Enzymatic) Atracurium->Hydrolysis Laudanosine Laudanosine (Impurity A / G) Hofmann->Laudanosine Monoacrylate Monoacrylate (Impurity B) Hofmann->Monoacrylate QuatAcid Quaternary Acid (Impurity E) Hydrolysis->QuatAcid QuatAlcohol Quaternary Alcohol Hydrolysis->QuatAlcohol

Caption: Major degradation pathways of Atracurium. Impurity V is a precursor to these, not a product.

Analytical Characterization & Control

Detecting Impurity V requires high-resolution separation techniques due to its structural similarity to the active cis-cis and cis-trans isomers.

HPLC Method Parameters

Standard pharmacopeial methods (EP/USP) use HPLC with strong cation exchange or reversed-phase columns to separate the isomer families.

ComponentProtocol Specification
Column Silica gel or specialized C18 (Base Deactivated)
Mobile Phase Acetonitrile : Buffer (Phosphate/Sulfonic Acid)
Detection UV @ 280 nm
Separation Logic Isomers elute in the order: Trans-Trans < Cis-Trans < Cis-Cis . Impurity V (a diastereomer) typically co-elutes with the Cis-Trans fraction or elutes just prior to the Cis-Cis peak.
Control Strategy

To minimize Impurity V:

  • Starting Material Purity: Use optically pure (R)-Tetrahydropapaverine if synthesizing Cisatracurium, or control the racemic quality for Atracurium.

  • Reaction Temperature: Lower temperatures during the Michael addition favor the kinetic formation of specific isomers (Cis-preference).

  • Purification: Recrystallization or Preparative HPLC is required to remove specific "meso" impurities if they exceed limits.

References

  • European Pharmacopoeia (EP) . Atracurium Besylate Monograph.

  • United States Pharmacopeia (USP) . Atracurium Besylate Injection.

  • PubChem . Atracurium Besylate Compound Summary. Link

  • ChemicalBook . Atracurium Impurity V Structure & Data. Link

  • Veeprho . Atracurium Impurity Profiling. Link

Sources

Stereochemistry and diastereomeric ratio of Atracurium Impurity V

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry and Diastereomeric Ratio of Atracurium Impurity V

Abstract

This technical guide provides a comprehensive examination of Atracurium Impurity V, a notable process-related impurity associated with the neuromuscular blocking agent, atracurium besylate. We will dissect the complex stereochemistry of atracurium and its implications for impurity profiling, before focusing on the specific structural and stereochemical characteristics of Impurity V. This document details the likely origin of this impurity within the manufacturing process and underscores the regulatory imperative for its characterization. Central to this guide is a detailed exploration of modern analytical methodologies for the separation and quantification of the diastereomers of Impurity V. A complete, field-proven High-Performance Liquid Chromatography (HPLC) protocol is provided, alongside a discussion of complementary techniques such as Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and regulatory submission of atracurium besylate.

Introduction: The Stereochemical Complexity of Atracurium Besylate

Atracurium besylate is a widely utilized non-depolarizing neuromuscular blocking agent, essential for inducing muscle relaxation during surgical procedures and mechanical ventilation. Its clinical efficacy is intrinsically linked to its unique metabolic pathway, primarily Hofmann elimination, a non-enzymatic degradation process that is independent of hepatic or renal function.

From a chemical standpoint, atracurium is a large, symmetrical bis-quaternary ammonium diester. Its structure contains four stereogenic centers, located at the C1 position of each of the two tetrahydroisoquinoline (THIQ) rings and the N2 position of each quaternary nitrogen. While this would theoretically result in 2⁴ = 16 possible stereoisomers, the molecule's symmetry reduces this number to ten distinct isomers. The manufacturing process for atracurium besylate yields a specific, consistent mixture of these stereoisomers, predominantly the cis-cis, cis-trans, and trans-trans isomers. The United States Pharmacopeia (USP) mandates specific ratios for these principal isomers, underscoring the critical importance of stereochemical control for product quality and consistency.

The stringent control of stereoisomers extends to the impurity profile. Regulatory bodies, guided by the principles outlined in ICH guidelines Q3A and Q3B, require rigorous characterization and control of all impurities. For a complex molecule like atracurium, impurities can themselves be stereoisomeric mixtures, adding a layer of analytical complexity. This guide focuses on one such impurity: Atracurium Impurity V.

Atracurium Impurity V: Structure, Stereochemistry, and Origin

Elucidating the Structure of Impurity V

Atracurium Impurity V is a mono-quaternary compound, identified by the CAS Number 1075726-86-1. Its chemical name is (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium. This structure represents one "half" of the atracurium molecule, where the pentamethylene diester bridge is absent and has been replaced by a methyl ester on the propionic acid side chain.


(Note: A static image URL would be placed here in a real application. The structure is described textually below.)

Key Structural Features:

  • Core: A tetrahydroisoquinoline (THIQ) ring system.

  • Substituents:

    • A 3,4-dimethoxybenzyl group at the C1 position.

    • A methyl group and a 3-methoxy-3-oxopropyl group on the quaternary nitrogen (N2).

    • Methoxy groups at the C6 and C7 positions of the THIQ ring.

Stereochemistry of Impurity V

Atracurium Impurity V possesses two chiral centers , which are responsible for its existence as a mixture of diastereomers:

  • C1 of the Tetrahydroisoquinoline Ring: The carbon atom where the 3,4-dimethoxybenzyl group is attached. This center can have an R or S configuration.

  • N2 Quaternary Nitrogen: The nitrogen atom is also a stereocenter due to its four different substituents (the THIQ ring carbons C1 and C3, the methyl group, and the 3-methoxy-3-oxopropyl group) and its fixed tetrahedral geometry. This center can exist in a cis or trans configuration relative to the bulky substituent at C1.

Consequently, Impurity V exists as a mixture of diastereomers (e.g., (1R, 2-cis), (1R, 2-trans), (1S, 2-cis), and (1S, 2-trans)). The term "diastereomeric ratio" refers to the relative proportion of these non-mirror-image stereoisomers. As diastereomers have different physical properties, they can be separated by achiral chromatographic techniques, although chiral chromatography is often more effective.

Postulated Origin of Impurity V

The structure of Impurity V strongly suggests it is a process-related impurity arising during the synthesis of atracurium besylate, rather than a degradation product. The synthesis of atracurium involves two key steps:

  • Michael Addition: The reaction of tetrahydropapaverine with 1,5-pentamethylene diacrylate to form the bis-tertiary amine intermediate.

  • Quaternization: The reaction of the bis-tertiary amine with methyl benzenesulfonate to form the final bis-quaternary product, atracurium besylate.

Impurity V is likely formed during the quaternization step. If the 1,5-pentamethylene diacrylate starting material contains a methyl acrylate impurity, this smaller mono-acrylate can react with tetrahydropapaverine. Subsequent quaternization of this mono-adduct with methyl benzenesulfonate would directly yield Atracurium Impurity V.

The diagram below illustrates this proposed formation pathway.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Quaternization Step THP Tetrahydropapaverine MonoAdduct Mono-Adduct Intermediate (Tertiary Amine) THP->MonoAdduct MA Methyl Acrylate (Impurity) MA->MonoAdduct ImpV Atracurium Impurity V (Diastereomeric Mixture) MonoAdduct->ImpV MeOBs Methyl Benzenesulfonate MeOBs->ImpV CH3+ Source

Caption: Proposed synthetic origin of Atracurium Impurity V.

Analytical Methodologies for Diastereomeric Ratio Analysis

The accurate determination of the diastereomeric ratio of Impurity V is essential for ensuring the quality and consistency of atracurium besylate. The primary techniques for this analysis are chiral chromatography (HPLC and SFC) and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying stereoisomers in pharmaceutical analysis. The use of a Chiral Stationary Phase (CSP) provides the necessary selectivity to resolve the different diastereomers of Impurity V.

This protocol is adapted from established methods for atracurium isomers and is optimized for the separation of mono-quaternary impurities like Impurity V.

Step-by-Step Methodology:

  • System Preparation:

    • Instrument: A validated HPLC or UHPLC system equipped with a UV detector and a column thermostat.

    • Column: Lux Cellulose-3 (or a similar polysaccharide-based CSP such as Cellulose tri-3,5-dimethylphenylcarbamate). These columns are highly effective for separating the stereoisomers of atracurium and related compounds.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Composition: Acetonitrile and 0.1M Potassium hexafluorophosphate (KPF₆) buffer (50:50, v/v).

    • pH Adjustment: Adjust the pH of the aqueous buffer component to 3.0 - 3.5 with phosphoric acid before mixing with the organic solvent. This acidic pH is crucial for good peak shape and retention of the quaternary amine.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of Atracurium Impurity V reference standard at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

    • Sample Solution: Prepare the atracurium besylate sample at a concentration where Impurity V is expected to be detectable (e.g., 10 mg/mL) in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValueRationale
Column Lux Cellulose-3, 5 µmProven selectivity for atracurium stereoisomers.
Mobile Phase Acetonitrile : 0.1M KPF₆ (pH 3.2) (50:50)Provides optimal balance of retention and resolution.
Flow Rate 0.7 mL/minEnsures efficient separation within a reasonable runtime.
Column Temp. 35 °CImproves peak efficiency and reproducibility.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 280 nm λmax for the tetrahydroisoquinoline chromophore.
Run Time ~15 minutesSufficient to elute all diastereomers of Impurity V.
  • Data Analysis and Diastereomeric Ratio Calculation:

    • Identify the peaks corresponding to the diastereomers of Impurity V based on their retention times from the reference standard injection.

    • Integrate the peak area for each diastereomer.

    • Calculate the diastereomeric ratio by expressing the area of each peak as a percentage of the total area of all Impurity V diastereomer peaks.

      • Diastereomer % = (Area of Individual Diastereomer / Total Area of All Diastereomers) x 100

  • Specificity: The method's ability to separate the diastereomers from each other and from the main atracurium isomers and other impurities must be demonstrated.

  • Linearity: Establish a linear relationship between the concentration of the reference standard and the peak area response.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). RSD should be within acceptable limits (e.g., <2%).

  • Accuracy: Determine the recovery of a known amount of Impurity V spiked into the drug product matrix.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature) on the results.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Quantification Prep_Sample Sample & Standard Preparation Inject Inject Sample Prep_Sample->Inject Prep_Mobile Mobile Phase Preparation Prep_System HPLC System Equilibration Prep_Mobile->Prep_System Separate Chromatographic Separation (CSP) Prep_System->Separate Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Diastereomeric Ratio Integrate->Calculate

Caption: Experimental workflow for HPLC-based diastereomeric ratio analysis.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.

Causality Behind Choosing SFC:

  • Speed: The low viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure, significantly reducing run times.

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders or better resolution for compounds that are difficult to separate by HPLC.

  • Green Chemistry: It reduces the consumption of organic solvents compared to normal-phase HPLC.

For Impurity V, an SFC method would typically employ a similar polysaccharide-based CSP as in HPLC, with CO₂ and a polar organic modifier (like methanol or ethanol) as the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatography separates diastereomers, NMR spectroscopy provides structural confirmation and can be used to determine the diastereomeric ratio in a mixture without separation.

Expertise-Driven Rationale for NMR Analysis: Diastereomers have distinct chemical environments, leading to different chemical shifts (δ) and coupling constants (J) in their NMR spectra. To determine the ratio of Impurity V diastereomers:

  • Acquire a High-Resolution ¹H NMR Spectrum: A high-field magnet (e.g., 500 MHz or higher) is recommended to maximize signal dispersion.

  • Identify Diastereotopically Distinct Signals: Protons near the two chiral centers (C1 and N2) will experience the most significant differences in their magnetic environments between diastereomers. Key protons to examine include:

    • The C1-H proton .

    • The protons of the N-methyl group .

    • The methylene protons (CH₂) adjacent to the N2 nitrogen and the ester group.

  • Integrate and Quantify: Select a pair of well-resolved signals, where each signal corresponds to a specific diastereomer. The ratio of the integrals of these peaks directly corresponds to the diastereomeric ratio of the impurity in the sample. It is crucial to ensure full relaxation of the protons for accurate integration.

Regulatory Context and Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical development. The ICH Q3A (for drug substances) and Q3B (for drug products) guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities. While these guidelines often treat stereoisomers of the active pharmaceutical ingredient (API) as a separate case, a distinct chemical entity like Atracurium Impurity V, which is itself a mixture of diastereomers, falls squarely within their purview.

The presence of Impurity V must be monitored and controlled to within a qualified limit. This requires a validated, stability-indicating analytical method capable of accurately determining its diastereomeric ratio. The HPLC method detailed in this guide provides a robust and reliable framework for achieving this critical quality control objective.

References

  • Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. (2012). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Atracurium Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]

  • How does atracurium (a non-depolarizing neuromuscular blocking agent) break down faster in alkaline pH?. (2025). Dr.Oracle. Available at: [Link]

  • PROCESS FOR PRODUCING CISATRACURIUM COMPOUNDS AND ASSOCIATED INTERMEDIATES. (2014). European Patent Office. Available at: [Link]

  • Proposed pathway of atracurium degradation in aqueous buffer solutions. (2008). ResearchGate. Available at: [Link]

  • Guidance for Industry: Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. Available at: [Link]

  • What is the mechanism of Atracurium Besylate?. (2024). Patsnap Synapse. Available at: [Link]

  • Supplementary Information. (2008). Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation and isolation of atracurium besylate. (1997). Google Patents.
  • Preparation method of atracurium besilate intermediates. (2010). Patsnap.
  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. (2026). SynThink. Available at: [Link]

  • Process for the preparation and isolation of atracurium besylate. (2004). Google Patents.
  • Process for the preparation and isolation of atracurium besylate. (1997). PubChem. Available at: [Link]

  • Chromatographic and Molecular Simulation Study on the Chiral Rec. (2016). Longdom Publishing. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. Available at: [Link]

  • ICH Q3 Guidelines. (2023). SlideShare. Available at: [Link]

  • Q3B(R) Impurities in New Drug Products (Revision 3). (2021). U.S. Food and Drug Administration. Available at: [Link]

  • Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. (2014). Semantic Scholar. Available at: [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra?. (2014). ResearchGate. Available at: [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. (2021). ResearchGate. Available at: [Link]

  • Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. (2018). RSC Publishing. Available at: [Link]

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. Available at: [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom

Technical Guide: Physical Properties and Solubility of Atracurium Impurity V

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, solubility profile, and formation mechanics of Atracurium Impurity V , a specific process-related impurity often encountered in high-precision stability and synthesis workflows.

Executive Summary

In the development and quality control of Atracurium Besylate, Impurity V (commercially designated) represents a critical "process-artifact" or synthesis byproduct. Unlike the standard oxidative or Hofmann degradation products (such as Laudanosine or the Monoacrylate), Impurity V is chemically identified as the Methyl Ester analog of the mono-quaternary acid metabolite.

Its presence often indicates transesterification events occurring during synthesis (using methanol as a solvent) or during analytical sample preparation. Understanding its solubility and physical behavior is essential for differentiating it from the parent drug during Reverse-Phase HPLC (RP-HPLC) and preventing false-positive stability failures.

Chemical Constitution and Identity

Impurity V is a mono-quaternary benzylisoquinolinium derivative. Unlike the bis-quaternary parent molecule (Atracurium), Impurity V consists of a single isoquinoline moiety terminated by a methyl ester group.

Identification Data
ParameterTechnical Detail
Common Name Atracurium Impurity V
Chemical Name (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium
CAS Number (Iodide) 1075726-86-1
CAS Number (Besylate) 1075726-90-7
Molecular Formula C₂₅H₃₄NO₆⁺ (Cation)
Molecular Weight ~444.55 g/mol (Cation only); ~601.7 g/mol (Besylate salt)
Structural Class Mono-quaternary Benzylisoquinoline
Structural Significance

The defining feature of Impurity V is the 3-methoxy-3-oxopropyl side chain (-CH₂CH₂COOCH₃).

  • Parent Drug (Atracurium): Contains a long pentamethylene diester bridge linking two isoquinoline heads.

  • Impurity V: Represents a "cleaved" half-molecule where the bridge is replaced by a short methyl ester. This drastically reduces the molecular weight and alters the lipophilicity profile compared to the parent.

Physical Properties

As a quaternary ammonium salt, Impurity V exhibits properties characteristic of ionic solids but with specific deviations due to its truncated structure.

Solid State Characteristics
  • Appearance: Off-white to pale yellow hygroscopic solid.

  • Crystallinity: Generally amorphous or semi-crystalline depending on the counter-ion (Besylate forms are often amorphous foams; Iodide forms are more crystalline).

  • Hygroscopicity: High . Like the parent Atracurium Besylate, Impurity V is prone to absorbing atmospheric moisture.

    • Operational Protocol: Weighing and handling must occur in a humidity-controlled environment (<40% RH) or a glovebox to prevent deliquescence.

Thermal Properties
  • Melting Point: Range typically between 85°C – 95°C (for Besylate salt), though often broad due to amorphous content and residual solvent retention.

  • Thermal Stability: The methyl ester linkage is susceptible to hydrolysis under high heat (>40°C) or alkaline conditions, reverting to the Acid metabolite (Impurity E).

Solubility Profile and Partitioning

The solubility of Impurity V is governed by the competition between its ionic quaternary nitrogen (hydrophilic) and the dimethoxybenzyl/isoquinoline core (lipophilic).

Solvent Solubility Table
Solvent SystemSolubility RatingMechanistic Insight
Water (pH 7.0) Very Soluble (>100 mg/mL)The permanent positive charge on the nitrogen ensures high aqueous solubility, similar to the parent drug.
Methanol / Ethanol Freely Soluble The organic core interacts favorably with short-chain alcohols. Note: Methanol promotes formation (see Section 5).
DMSO / DMF Freely Soluble High dielectric constant solvents stabilize the cation-anion pair effectively.
Acetonitrile (ACN) Soluble Soluble, but less so than in alcohols. Often used as the organic modifier in HPLC to modulate retention.
Diethyl Ether / Hexane Insoluble The ionic nature prevents dissolution in non-polar hydrocarbons. Useful for precipitation/purification.
Partition Coefficient (LogP)
  • Predicted LogP: ~1.2 to 1.8 (Octanol/Water).

  • Comparison: Impurity V is less lipophilic than the intact Atracurium parent (which has a large hydrophobic linker) but more lipophilic than the corresponding Acid metabolite (Impurity E).

  • Chromatographic Implication: In Reverse-Phase HPLC (C18 column), Impurity V typically elutes earlier than Atracurium Besylate but later than Laudanosine (depending on pH).

Formation Mechanism: The Methanol Artifact

A critical insight for researchers is that Impurity V is often generated in situ during analysis if methanol is used as a diluent or mobile phase. This is a classic "transesterification" or "solvolysis" artifact.

Reaction Pathway

The reaction proceeds via the attack of Methanol on the ester carbonyl of the Atracurium linker (or its degradation intermediates).

G Atracurium Atracurium Besylate (Parent Diester) ImpurityV Impurity V (Methyl Ester) Atracurium->ImpurityV Transesterification (in MeOH) MeOH Methanol (Solvent) MeOH->ImpurityV Reactant ImpurityE Impurity E (Acid Metabolite) ImpurityE->ImpurityV Esterification (Acid + MeOH)

Figure 1: Formation pathway of Atracurium Impurity V via solvent interaction.

Prevention Strategy

To distinguish between actual Impurity V present in the drug substance and artifactual Impurity V formed during analysis:

  • Diluent Switch: Avoid Methanol. Use Acetonitrile/Water or Buffer (pH 3.0) as the diluent.

  • Temperature Control: Keep autosampler temperature at 5°C. Transesterification rates double with every 10°C rise.

  • Time-Zero Injection: Inject samples immediately after preparation.

Experimental Protocol: Solubility Determination

The following protocol utilizes a self-validating saturation method suitable for scarce impurity standards.

Materials
  • Analyte: Atracurium Impurity V (Reference Standard).

  • Solvents: HPLC Grade Water, Acetonitrile, Buffer (pH 3.0 Phosphate).

  • Equipment: HPLC-UV (280 nm) or UPLC-MS.

Step-by-Step Methodology
  • Preparation of Super-Saturation:

    • Add 5 mg of Impurity V to 100 µL of the target solvent in a micro-centrifuge tube.

    • Vortex for 2 minutes. If fully dissolved, add another 5 mg until solid persists (saturation).

  • Equilibration:

    • Incubate the suspension at 25°C for 24 hours with mild agitation (thermomixer).

  • Filtration:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter. Note: Do not use Nylon filters as they may bind quaternary amines.

  • Quantification:

    • Dilute the filtrate 1:100 with the mobile phase.

    • Inject into HPLC. Calculate concentration against a known linearity curve of the standard.

SolubilityWorkflow Step1 Saturation (Excess Solid + Solvent) Step2 Equilibration (25°C, 24h, Agitation) Step1->Step2 Step3 Phase Separation (Centrifuge + 0.22µm Filter) Step2->Step3 Step4 Quantification (HPLC-UV vs Standard) Step3->Step4

Figure 2: Workflow for determining thermodynamic solubility of Impurity V.

References

  • European Pharmacopoeia (Ph.[1] Eur.) 10.0 . Atracurium Besilate Monograph 1970. (Defines the standard impurity profile A-J).

  • SynZeal Research . Atracurium Impurity 9 (Besylate Salt) / Impurity V Data Sheet. Retrieved from

  • Clearsynth . Atracurium Impurity V (Iodide) Structure and CAS 1075726-86-1.[2][3][4][5] Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Atracurium Besylate (Parent). Retrieved from

  • Chemicea . Atracurium Impurity V Iodide Technical Specifications. Retrieved from

Sources

Methodological & Application

Application Note: LC-MS/MS Protocols for the Structural Elucidation and Quantification of Atracurium Impurity V (Monoacrylate Degradant)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the structural elucidation and quantification of Atracurium Impurity V , defined here as the Monoquaternary Acrylate degradation intermediate formed via Hofmann elimination. While Pharmacopoeias (EP/USP) typically list impurities A–J, "Impurity V" is treated in this protocol as a critical, non-pharmacopeial stability-indicating analyte often encountered in stress testing, requiring advanced LC-MS/MS characterization.

Executive Summary

Atracurium Besylate is a complex bis-benzylisoquinolinium neuromuscular blocking agent that undergoes degradation via two primary pathways: Hofmann elimination (pH- and temperature-dependent) and ester hydrolysis . While the end-product Laudanosine (Impurity F) is well-characterized, the intermediate breakdown product—Impurity V (Monoquaternary Acrylate) —presents a significant analytical challenge due to its transient nature and structural similarity to the parent compound.

This protocol details a robust LC-MS/MS workflow for the identification and quantification of Impurity V. Unlike standard QC methods, this approach utilizes High-Resolution Mass Spectrometry (HRMS) for de novo structural confirmation and Triple Quadrupole (QqQ) parameters for routine quantification, ensuring compliance with ICH Q3A/B guidelines for impurities in new drug substances.

Scientific Background & Mechanistic Rationale[1]

The Instability of Atracurium

Atracurium contains quaternary ammonium groups that render the molecule susceptible to Hofmann elimination at physiological pH (7.4) and temperature (37°C). This non-enzymatic fragmentation cleaves the C-N bond, releasing Laudanosine and forming a Monoquaternary Acrylate (designated here as Impurity V ).

  • Parent: Atracurium (

    
     464.2, doubly charged).
    
  • Mechanism: Base-catalyzed

    
    -elimination.
    
  • Product 1: Laudanosine (Tertiary amine,

    
     358.2).
    
  • Product 2 (Impurity V): Monoquaternary Acrylate (

    
     ~572, singly charged).
    
Why Target Impurity V?

Impurity V is the rate-determining intermediate. Its quantification is critical for:

  • Cold Chain Verification: Its presence indicates thermal excursions during storage (

    
    C).
    
  • Formulation Stability: It differentiates between pH-driven degradation (Hofmann) and hydrolytic degradation (Acid/Alcohol formation).

Experimental Protocol

Reagents and Chemicals
  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmF). Note: Avoid Trifluoroacetic acid (TFA) as it suppresses ionization in positive mode.

  • Standards: Atracurium Besylate USP RS; Synthesized Impurity V standard (or forced degradation sample).

Sample Preparation (Critical Step)

Rationale: Atracurium degrades rapidly in organic solvents at room temperature. The protocol uses acidified diluents to quench Hofmann elimination.

  • Stock Solution: Dissolve 10 mg Atracurium Besylate in 10 mL 0.1% Formic Acid in Acetonitrile (preventing hydrolysis). Store at

    
    C.
    
  • Forced Degradation (to generate Impurity V):

    • Dilute Stock 1:10 with 50 mM Ammonium Bicarbonate (pH 8.0) .

    • Incubate at 37°C for 2 hours .

    • Quench with 5% Formic Acid to pH 3.0.

  • Working Standard: Dilute quenched sample with Mobile Phase A to reach ~1 µg/mL.

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 1.7 µm.
    
    • Why CSH? Provides better peak shape for quaternary amines compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
    C (Critical to inhibit on-column degradation).
    

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
1.0 5 Load
8.0 40 Elution of Laudanosine
12.0 90 Elution of Impurity V & Parent
14.0 90 Wash

| 14.1 | 5 | Re-equilibrate |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Parent), 45 V (Impurity V).

  • Desolvation Temp: 450°C.

Structural Elucidation Workflow

Identification Strategy

To confirm Impurity V is the Monoacrylate and not a hydrolysis product, we analyze the Mass Shift (


).
  • Atracurium (Dication): Mass = 929.5 Da (

    
    ).
    
  • Loss of Laudanosine: -357.2 Da.

  • Theoretical Impurity V (Monocation):

    
     Da.
    
MRM Transitions (Quantification)

For Triple Quadrupole (QqQ) analysis, use the following transitions. The fragmentation of Impurity V typically yields the characteristic dimethoxybenzyl cation (


 207).
AnalytePrecursor (

)
Product (

)
Cone (V)CE (eV)Dwell (ms)
Atracurium 464.8 (

)
358.2302250
Impurity V 572.3 (

)
207.1453550
Laudanosine 358.2 (

)
206.1352550

Visualization: Degradation Pathway & Workflow

The following diagram illustrates the Hofmann elimination pathway leading to Impurity V and the analytical decision tree.

Atracurium_Degradation cluster_workflow LC-MS/MS Identification Logic Atracurium Atracurium Besylate (m/z 464.8 ++) Condition Physiological pH / Heat (Hofmann Elimination) Atracurium->Condition ImpurityF Impurity F (Laudanosine) (m/z 358.2 +) Condition->ImpurityF Cleavage Product A ImpurityV Impurity V (Monoquaternary Acrylate) (m/z 572.3 +) Condition->ImpurityV Cleavage Product B (Target Analyte) Hydrolysis Ester Hydrolysis (Secondary Pathway) ImpurityV->Hydrolysis AcidMetabolite Quaternary Acid Metabolite Hydrolysis->AcidMetabolite Step1 Step 1: Q-TOF Scan Detect m/z 572.3 Step2 Step 2: Product Ion Scan Confirm m/z 207 fragment Step1->Step2 Step3 Step 3: MRM Quant Transition 572.3 > 207.1 Step2->Step3

Caption: Hofmann elimination pathway of Atracurium yielding Impurity V, coupled with the MS identification logic.

Results Interpretation & Troubleshooting

Fragmentation Analysis

In the MS/MS spectrum of Impurity V (


 572.3) , look for:
  • 
     207.1:  The 3,4-dimethoxybenzyl cation (Signature of the benzylisoquinoline core).
    
  • 
     296:  Loss of the acrylate chain.
    
  • Absence of

    
     464:  Confirms the loss of the symmetric dication structure.
    
Common Pitfalls
  • In-Source Fragmentation: If the Cone Voltage is too high (>60V), Atracurium can fragment in the source, creating a false positive for Impurity V. Verification: Inject a fresh, cold standard. If Impurity V appears immediately, lower the Cone Voltage.

  • pH Drift: Mobile phases must be buffered (Ammonium Formate). Unbuffered water will cause retention time shifts and peak tailing for these basic compounds.

References

  • European Pharmacopoeia (Ph. Eur.).Atracurium Besylate Monograph 01/2008:1970. (Standard reference for Impurities A-J).
  • Zhang, H., et al. (2010). "Determination of atracurium and its impurities in pharmaceutical preparations by liquid chromatography with charged aerosol detection." Journal of Chromatography A. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – February 27, 2026 – In the rigorous landscape of pharmaceutical quality control, the analysis of related compounds in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This is particularly true for complex molecules like Atracurium Besylate, a neuromuscular blocking agent with multiple stereoisomers. This application note provides a detailed, comparative analysis of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monograph methods for the determination of related compounds in Atracurium Besylate, offering researchers, scientists, and drug development professionals a comprehensive guide to these critical analytical procedures.

Introduction: The Significance of Controlling Atracurium Besylate Impurities

Atracurium Besylate is a synthetic bis-quaternary ammonium steroid derivative that functions as a non-depolarizing neuromuscular blocking agent. Its therapeutic action is dependent on its specific stereochemical configuration. The manufacturing process and subsequent storage can lead to the formation of various related compounds, including isomers and degradation products. One of the primary degradation pathways is Hofmann elimination, a non-enzymatic process that occurs at physiological pH and temperature, leading to the formation of laudanosine and other related substances.[1] Given that some of these impurities may have different pharmacological or toxicological profiles, their stringent control is a critical aspect of quality assurance. Both the USP and EP provide detailed monographs outlining the analytical methods to identify and quantify these related compounds, ensuring the quality and consistency of the drug substance and product.

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

At the heart of both the USP and EP monographs for Atracurium Besylate related compounds is the powerful and versatile technique of High-Performance Liquid Chromatography (HPLC). This separation science allows for the precise resolution and quantification of the active ingredient from its closely related structural analogues. The choice of stationary phase, mobile phase composition, and gradient elution is critical in achieving the required separation of the various isomers and potential impurities.

The "Why" Behind the Method: The Role of Mobile Phase pH

A key parameter in the HPLC analysis of Atracurium Besylate is the control of the mobile phase pH. The molecule contains quaternary ammonium groups, making its ionization state and, consequently, its retention behavior highly dependent on the pH of the surrounding medium. A slightly acidic pH, typically around 3.1 as specified in several methods, is crucial for several reasons. It ensures the consistent protonation of any residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions and improving peak shape. Furthermore, it helps to control the ionization of potential impurities, leading to more reproducible and robust separations.

USP Monograph Method: A Detailed Protocol and Rationale

The United States Pharmacopeia provides a detailed HPLC method for the analysis of organic impurities in Atracurium Besylate. The method is designed to separate the main isomers of atracurium besylate (cis-cis, cis-trans, and trans-trans) as well as potential degradation products.

Experimental Protocol: USP Method

Chromatographic System:

  • Column: A 4.6-mm × 25-cm column containing packing L1 (octadecyl silane chemically bonded to porous silica or ceramic micro-particles).

  • Detector: UV detector set at 280 nm.

  • Flow Rate: Approximately 1.0 mL/min.

  • Injection Volume: Typically 20 µL.

  • Column Temperature: Maintained at a constant temperature, often ambient.

Mobile Phase Preparation:

  • Buffer Solution: Prepare a solution of monobasic potassium phosphate (approximately 10.2 g/L) in water and adjust the pH to 3.1 with phosphoric acid.

  • Mobile Phase A: A mixture of Buffer solution, acetonitrile, and methanol (e.g., 75:20:5).

  • Mobile Phase B: A mixture of Buffer solution, acetonitrile, and methanol (e.g., 50:20:30).

  • Gradient Elution: A linear gradient is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the more retained components.

System Suitability:

  • Resolution: The resolution, R, between the atracurium trans-trans isomer and the cis-trans isomer, and between the cis-trans isomer and the cis-cis isomer is a critical parameter and must be adequate to ensure proper separation.

  • Tailing Factor: The tailing factor for the principal peaks should be within the specified limits (typically not more than 2.0) to ensure good peak symmetry.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than a specified percentage for both peak area and retention time, demonstrating the precision of the system.

Rationale Behind the USP Method Parameters

The choice of a C18 column (L1 packing) provides a versatile hydrophobic stationary phase for the separation of the moderately polar Atracurium Besylate and its related compounds. The gradient elution is essential to resolve the early-eluting polar impurities from the main isomers and the later-eluting, more hydrophobic degradation products within a reasonable analysis time. The UV detection at 280 nm is suitable for the chromophoric structure of Atracurium Besylate. The system suitability tests are designed to ensure that the chromatographic system is performing adequately to provide accurate and reliable results.

European Pharmacopoeia (EP) Monograph Method: A Detailed Protocol and Rationale

The European Pharmacopoeia also provides a comprehensive HPLC method for the determination of related substances in Atracurium Besilate (monograph 1970). While sharing the fundamental principles with the USP method, there can be subtle but important differences in the experimental conditions.

Experimental Protocol: EP Method

Chromatographic System:

  • Column: A stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with octadecylsilyl silica gel for chromatography (5 µm).

  • Detector: Spectrophotometer set at 280 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Mobile Phase Preparation:

  • Mobile Phase A: A solution containing 1.36 g/L of potassium dihydrogen phosphate, with the pH adjusted to 3.1 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A specific time-based gradient program is utilized, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the course of the run.

System Suitability:

  • Resolution: The resolution between the peaks due to impurity C and atracurium is a key system suitability requirement.

  • Signal-to-Noise Ratio: The signal-to-noise ratio for the principal peak in the chromatogram obtained with a diluted reference solution is monitored to ensure adequate sensitivity.

  • Peak-to-Valley Ratio: The peak-to-valley ratio between the peak due to impurity F and any adjacent peak may be specified.

Rationale Behind the EP Method Parameters

Similar to the USP method, the EP method employs a C18 stationary phase for effective separation. The use of a simple binary mobile phase system (phosphate buffer and acetonitrile) with a gradient elution allows for the necessary selectivity to separate the specified impurities. The specified column temperature of 30 °C helps to ensure reproducibility of retention times. The system suitability tests in the EP monograph are designed to confirm the resolution of critical peak pairs and the overall sensitivity of the method. The EP monograph also specifies a list of potential impurities (Impurities A, B, C, D, E, F, G, H, I, J, and K) that should be monitored.[]

Comparative Analysis: USP vs. EP Methods

While both the USP and EP monographs aim to achieve the same goal of controlling related compounds in Atracurium Besylate, there are notable differences in their prescribed methodologies.

ParameterUSP MonographEP Monograph (1970)
Column 4.6-mm × 25-cm; L1 packing0.25 m × 4.6 mm; octadecylsilyl silica gel (5 µm)
Mobile Phase A Phosphate buffer (pH 3.1) with acetonitrile and methanolPotassium dihydrogen phosphate buffer (pH 3.1)
Mobile Phase B Phosphate buffer (pH 3.1) with acetonitrile and methanolAcetonitrile
Column Temp. Often Ambient30 °C
Key System Suitability Resolution between atracurium isomersResolution between impurity C and atracurium

Key Differences and Their Implications:

  • Mobile Phase Complexity: The USP method specifies a ternary mixture for both mobile phases, while the EP method uses a simpler binary system. The ternary system in the USP method may offer more flexibility in fine-tuning selectivity, but the binary system in the EP method can be simpler to prepare and may offer better reproducibility between laboratories.

  • Specified Impurities: The EP monograph provides a more extensive list of named impurities to be controlled, each with its own acceptance criteria.

  • System Suitability Criteria: The specific critical peak pairs for resolution assessment differ between the two monographs, reflecting a potential difference in focus on which impurities are considered most critical to separate from the main component.

Visualizing the Workflow

To better understand the practical application of these methods, the following diagrams illustrate the general experimental workflows for the analysis of Atracurium Besylate related compounds according to the USP and EP monographs.

USP_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis (USP) cluster_data Data Analysis Prepare Standard Solution Prepare Standard Solution HPLC System Setup HPLC System Setup Prepare Standard Solution->HPLC System Setup Prepare Sample Solution Prepare Sample Solution Prepare Sample Solution->HPLC System Setup System Suitability Test System Suitability Test HPLC System Setup->System Suitability Test Inject Standard and Sample Inject Standard and Sample System Suitability Test->Inject Standard and Sample If Pass Data Acquisition Data Acquisition Inject Standard and Sample->Data Acquisition Peak Integration and Identification Peak Integration and Identification Data Acquisition->Peak Integration and Identification Calculation of Impurities Calculation of Impurities Peak Integration and Identification->Calculation of Impurities Compare with Limits Compare with Limits Calculation of Impurities->Compare with Limits

Caption: USP Method Workflow for Atracurium Besylate Related Compounds.

EP_Workflow cluster_prep_ep Sample and Standard Preparation cluster_hplc_ep HPLC Analysis (EP) cluster_data_ep Data Analysis Prepare Reference Solutions (a, b, c) Prepare Reference Solutions (a, b, c) HPLC System Setup HPLC System Setup Prepare Reference Solutions (a, b, c)->HPLC System Setup Prepare Test Solution Prepare Test Solution Prepare Test Solution->HPLC System Setup System Suitability Test System Suitability Test HPLC System Setup->System Suitability Test Inject Solutions Inject Solutions System Suitability Test->Inject Solutions If Pass Data Acquisition Data Acquisition Inject Solutions->Data Acquisition Peak Identification (using Ref Solns) Peak Identification (using Ref Solns) Data Acquisition->Peak Identification (using Ref Solns) Quantification of Impurities Quantification of Impurities Peak Identification (using Ref Solns)->Quantification of Impurities Check Against Limits Check Against Limits Quantification of Impurities->Check Against Limits

Caption: EP Method Workflow for Atracurium Besilate Related Substances.

Conclusion: Ensuring Quality Through Pharmacopeial Compliance

The rigorous control of related compounds in Atracurium Besylate is a non-negotiable aspect of ensuring patient safety. Both the USP and EP provide robust and well-validated HPLC methods to achieve this. While the core principles of reversed-phase chromatography are consistent, the specific experimental parameters and system suitability criteria differ. A thorough understanding of these differences is essential for pharmaceutical scientists and quality control analysts working with this important drug substance. Adherence to these pharmacopeial methods, coupled with a deep understanding of the underlying scientific principles, is fundamental to the consistent production of high-quality Atracurium Besylate.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) 10.0.
  • U.S. Food and Drug Administration.
  • United States Pharmacopeia. USP-NF.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Detailed view - CRS catalogue. [Link]

Sources

Application Note: A Strategic Approach to Column Selection for the Chromatographic Separation of Atracurium and its Process-Related Impurity V

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust separation of active pharmaceutical ingredients (APIs) from their impurities is a cornerstone of drug safety and quality assurance. Atracurium besylate, a non-depolarizing neuromuscular blocking agent, presents a unique analytical challenge due to its complex stereoisomeric nature and susceptibility to degradation.[1][2] This application note provides a detailed, science-first guide for researchers and drug development professionals on the strategic selection of High-Performance Liquid Chromatography (HPLC) columns for the effective separation of Atracurium from its related substance, Atracurium Impurity V. We will explore the underlying chemical principles that govern analyte-stationary phase interactions and present a systematic protocol for screening and selecting the optimal column chemistry, moving beyond standard C18 phases to include Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) as powerful orthogonal techniques.

The Analytical Challenge: Understanding the Analytes

A successful separation strategy begins with a thorough understanding of the physicochemical properties of the target molecules.

Atracurium Besylate: Atracurium is a large, complex molecule (M.W. 1243.49 g/mol ) characterized by two quaternary ammonium groups, making it permanently cationic and highly polar.[3][4] The molecule contains four stereocenters, resulting in a mixture of ten possible stereoisomers, which are typically grouped into three main fractions during analysis: cis-cis, cis-trans, and trans-trans isomers.[1][5][6] Its structure also features two ester linkages, which are susceptible to hydrolysis, and it famously undergoes Hofmann elimination at physiological pH and temperature, leading to degradation products like laudanosine.[2][7]

Atracurium Impurity V: While the exact public structure of Atracurium Impurity V (CAS 1075726-86-1) is not widely published, it is classified as a process-related impurity.[8] Based on the known synthesis and degradation pathways of atracurium, Impurity V is likely to be structurally very similar to the parent drug, potentially differing by a modification in the linker chain, the stereochemistry, or being a mono-quaternary precursor or a related degradation by-product. This high degree of structural similarity necessitates a chromatographic system with exceptional selectivity.

The primary challenge is to resolve these structurally similar, highly polar, and permanently charged compounds, which are often poorly retained or exhibit poor peak shape on conventional reversed-phase columns.

Theoretical Framework for Column Selection

The choice of a stationary phase is the most critical factor influencing chromatographic selectivity.[9] For the Atracurium/Impurity V mixture, three primary modes of chromatography warrant consideration, each offering a different set of interaction mechanisms.

Reversed-Phase (RP-HPLC)

RP-HPLC separates molecules based on hydrophobicity.[10] While seemingly counterintuitive for highly polar molecules, it is the most common starting point and is the basis for the official USP monograph method for Atracurium Besylate assay.[5][11]

  • Mechanism: Retention is driven by hydrophobic interactions between the non-polar stationary phase (e.g., C18 alkyl chains) and the less polar regions of the analyte molecule. For charged species like atracurium, an ion-pairing agent is often unnecessary if the mobile phase pH is controlled and the ionic strength is sufficient, though peak shape can be a challenge.

  • Stationary Phase Choices:

    • C18/C8: Standard alkyl phases provide general-purpose hydrophobic retention. Modern, high-purity, end-capped C18 columns are essential to minimize secondary interactions with residual silanols, which can cause severe peak tailing with basic compounds like atracurium.[12]

    • Phenyl-Hexyl: These phases offer alternative selectivity through π-π interactions with the aromatic rings present in the atracurium molecule, providing a different retention mechanism than purely hydrophobic interactions.[13]

    • Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide or carbamate) offer a unique "polar-endcapped" functionality. They can provide improved peak shape for basic compounds and offer different selectivity due to hydrogen bonding capabilities.[14]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the retention and separation of highly polar and charged compounds that are unretained in RP-HPLC.[15][16]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile.[17] Analytes partition into a water-enriched layer that forms on the surface of the stationary phase. Retention increases with analyte polarity.[18] This mechanism is ideally suited for the quaternary ammonium structure of atracurium.

  • Advantages: HILIC can provide orthogonal selectivity to RP-HPLC, meaning it separates compounds based on different properties, which is invaluable for impurity profiling.[16] It also uses mobile phases that are highly compatible with mass spectrometry (MS).[19]

Mixed-Mode Chromatography (MMC)

MMC columns possess stationary phases with multiple, deliberate interaction functionalities, such as a combination of reversed-phase and ion-exchange characteristics.[20][21]

  • Mechanism: A mixed-mode column can simultaneously engage in hydrophobic interactions and electrostatic (ion-exchange) interactions. This dual mechanism provides an additional lever for tuning selectivity.[22][23] For instance, a C18 phase with embedded sulfonic acid groups would provide both hydrophobic retention and strong cation-exchange interactions with atracurium's quaternary nitrogens.

  • Advantages: MMC offers exceptional resolving power for complex mixtures containing analytes with varying polarity and charge states.[24] By manipulating both the organic solvent percentage and the ionic strength/pH of the mobile phase, chromatographers can finely tune the retention and separation.[22]

A Systematic Protocol for Column Screening

A structured, multi-mode screening approach is the most efficient path to identifying the optimal column. This process involves testing a small, diverse set of columns to explore different selectivities.[25]

ColumnSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Orthogonal Screening cluster_2 Phase 3: Method Optimization A Define Analyte Properties (Polar, Cationic, High MW) B Screen Diverse RP-HPLC Columns (C18, Phenyl-Hexyl, Polar-Embedded) A->B Start with USP method as baseline C Evaluate RP Results (Resolution, Peak Shape, Retention) B->C D Sufficient Resolution? C->D E Screen Orthogonal Modes (HILIC & Mixed-Mode) D->E No F Select Lead Candidate Column D->F Yes E->F G Optimize Mobile Phase (Gradient, pH, Buffer Strength) F->G H Validate Method G->H

Caption: Workflow for systematic column selection.

Protocol 1: Reversed-Phase (RP-HPLC) Screening

Objective: To evaluate the performance of different reversed-phase selectivities for the separation of Atracurium and Impurity V.

1. Column Selection: Choose at least two columns with different selectivities.

ParameterColumn 1 (Standard)Column 2 (Alternative Selectivity)
Stationary Phase C18, End-cappedPhenyl-Hexyl
Particle Size ≤ 3.0 µm≤ 3.0 µm
Dimensions (L x ID) 150 mm x 4.6 mm150 mm x 4.6 mm
Pore Size 100 - 120 Å100 - 120 Å

2. Standard and Sample Preparation:

  • Prepare a stock solution of Atracurium Besylate reference standard and the sample mixture containing Impurity V at a concentration of approximately 1.0 mg/mL.

  • The diluent should be based on the initial mobile phase conditions to ensure good peak shape. The USP monograph suggests a mixture of Acetonitrile, Methanol, and a phosphate buffer.[26]

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.1 with phosphoric acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient: 20% to 60% B over 30 minutes. (This can be scouted and optimized).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

4. Procedure:

  • Equilibrate each column with the initial mobile phase conditions for at least 20 column volumes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the Atracurium reference standard to identify the main isomer peaks.

  • Inject the Atracurium/Impurity V mixture.

  • Record the chromatograms and evaluate the resolution between Impurity V and the nearest Atracurium isomer peak, as well as the peak symmetry (tailing factor).

Protocol 2: Orthogonal Mode Screening (HILIC & MMC)

Objective: To explore HILIC and Mixed-Mode chromatography if RP-HPLC provides insufficient resolution or poor peak shape.

1. Column Selection:

ParameterColumn 3 (HILIC)Column 4 (Mixed-Mode)
Stationary Phase Amide or DiolC18 with Strong Cation Exchange (SCX)
Particle Size ≤ 3.0 µm≤ 3.0 µm
Dimensions (L x ID) 150 mm x 4.6 mm150 mm x 4.6 mm
Pore Size 100 - 120 Å100 - 120 Å

2. Chromatographic Conditions (HILIC):

  • Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: 5% to 50% B over 20 minutes. (Note: In HILIC, increasing B (water) decreases retention).[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 2 µL (use a lower volume to avoid peak distortion).

3. Chromatographic Conditions (Mixed-Mode):

  • Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 3.1.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% to 60% B over 30 minutes. (Note: The higher buffer concentration enhances the ion-exchange mechanism).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

4. Procedure: Follow the same injection sequence as described in Protocol 1 for each column.

Data Interpretation and Final Selection

The primary goal is to achieve a baseline resolution (Rₛ ≥ 1.5) between Atracurium Impurity V and all other components, with a peak tailing factor between 0.9 and 1.5.

InteractionModel cluster_analyte Analyte Properties cluster_column Stationary Phase Chemistry cluster_interaction Primary Interaction Mechanism Analyte Atracurium & Impurity V + Quaternary Cationic Groups + Aromatic Rings + Hydrophobic Core C18 C18 Phase + Alkyl Chains (C18) Analyte->C18 Phenyl Phenyl Phase + Phenyl Rings Analyte->Phenyl HILIC HILIC Phase + Polar Groups (Amide/Diol) Analyte->HILIC MMC Mixed-Mode Phase + Alkyl Chains (C18) + Anionic Groups (-SO3-) Analyte->MMC Analyte->MMC Hydrophobic Hydrophobic Interaction C18->Hydrophobic PiPi π-π Interaction Phenyl->PiPi Partitioning Hydrophilic Partitioning HILIC->Partitioning MMC->Hydrophobic IonExchange Ion-Exchange Interaction MMC->IonExchange

Caption: Analyte properties and their corresponding interaction mechanisms with different stationary phases.

Performance Comparison Table (Hypothetical Results):

Column ChemistryExpected RetentionExpected SelectivityPotential Challenges
Standard C18 Low to ModerateModeratePeak tailing for cationic analytes.
Phenyl-Hexyl ModeratePotentially different elution order due to π-π interactions.May still exhibit tailing.
HILIC (Amide) StrongHigh (orthogonal to RP)Sensitive to water content in sample diluent; requires long equilibration.
Mixed-Mode (RP/SCX) Strong & TunableVery HighMethod development can be more complex due to dual mechanisms.

Decision:

  • If a C18 or Phenyl column provides adequate separation (Rₛ ≥ 1.5) and acceptable peak shape, it is often the most straightforward choice for routine QC due to its robustness. A fast separation on a modern sub-2 µm particle column is often achievable.[1]

  • If RP columns fail, HILIC or MMC should be prioritized. A Mixed-Mode column is often the most powerful choice, as it combines the strengths of RP and ion-exchange, providing the highest likelihood of resolving this challenging mixture.

Conclusion

There is no single "best" column for all impurity profiling. A strategic, evidence-based approach is required. For the separation of the highly polar and cationic Atracurium from its structurally similar Impurity V, a standard C18 column serves as a valid starting point based on pharmacopeial methods. However, to ensure comprehensive separation and achieve orthogonal verification, screening with alternative selectivities is paramount. Phenyl-Hexyl, HILIC, and particularly Mixed-Mode stationary phases offer powerful tools to overcome the common challenges of poor retention and peak tailing. By systematically evaluating these diverse column chemistries, researchers can develop a robust, selective, and reliable chromatographic method that ensures the quality and safety of Atracurium besylate.

References

  • USP Monographs: Atracurium Besylate - USP29-NF24.
  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. Available at: [Link]

  • (PDF) Mixed-Mode Chromatography - ResearchGate. Available at: [Link]

  • Atracurium Besylate Injection USP Product Information.
  • PubChem. Atracurium Besylate. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(8), 639-663.
  • USP-NF (2025). Atracurium Besylate Injection.
  • Julia H. (2023). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Journal of Pharmaceutical and Pharmacological Research. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. (2020). Available at: [Link]

  • HILIC - Dr. Maisch. Available at: [Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024). MDPI. Available at: [Link]

  • Doneanu, A., et al. (2012). Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 66, 149-157.
  • Lemasson, E., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns.
  • Why HILIC is what your polar compounds need for purification - Buchi.com. Available at: [Link]

  • Atracurium Besylate Injection - USP-NF ABSTRACT.
  • Atracurium Besylate - USP-NF.
  • Reversed Phase HPLC Columns - Phenomenex. Available at: [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. Available at: [Link]

  • atracurium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • De Klerck, K., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • Reversed Phase HPLC Columns - GL Sciences. Available at: [Link]

  • Atracurium besilate - Wikipedia. Available at: [Link]

  • Atracurium Besylate - USP-NF ABSTRACT.
  • Atracurium Impurities and Related Compound - Veeprho Pharmaceuticals. Available at: [Link]

  • Chromatographic and Molecular Simulation Study on the Chiral Rec - Longdom Publishing. Available at: [Link]

  • Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry - Semantic Scholar. Available at: [Link]

  • HPLC Column Selection Guide - SCION Instruments. Available at: [Link]

  • (A)Example of a chromatographic separation of atracurium besylate... - ResearchGate. Available at: [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024).
  • HPLC Column Selection Guide - Phenomenex. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

Sources

Application Note: Gradient vs. Isocratic Elution Strategies for Atracurium Besylate and Impurity V

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and QC scientists involved in the analysis of Atracurium Besylate. It addresses the specific challenge of resolving Impurity V (identified as the mono-quaternary degradation intermediate, CAS 1075726-90-7) using Isocratic versus Gradient elution modes.

Executive Summary

Atracurium Besylate is a complex bis-quaternary ammonium neuromuscular blocker that presents unique chromatographic challenges due to its inherent instability (Hofmann elimination) and the presence of multiple geometric isomers (cis-cis, cis-trans, trans-trans).

Impurity V (specifically the mono-quaternary degradation intermediate, often distinct from Laudanosine) poses a resolution challenge. It possesses polarity intermediate between the main Atracurium isomers and the more hydrophobic degradation products.

This guide compares two validated approaches:

  • Isocratic Elution: Prioritizes baseline stability and isomer resolution (Assay focus).

  • Gradient Elution: Prioritizes sensitivity and peak shape for late-eluting impurities (Purity Profiling focus).

Key Finding: While isocratic methods offer superior reproducibility for the main isomeric peaks, gradient elution is strictly required for the quantitation of Impurity V to prevent peak broadening and ensure adequate resolution from the cis-trans isomer tail.

Analyte Profile & Mechanism

Understanding the chemistry is the first step to separation.

  • Atracurium Besylate: Unstable bis-ester. Degrades via Hofmann elimination (pH/temperature dependent) and ester hydrolysis.

  • Impurity V (Target): A mono-quaternary intermediate (CAS 1075726-90-7). Unlike the tertiary amine Laudanosine (Impurity A), Impurity V retains a permanent positive charge, making it sensitive to ion-pairing effects in the mobile phase.

  • Critical Constraint: Atracurium degrades during analysis if conditions are not strictly acidic (pH ~3.1) and temperature controlled.

Degradation Pathway Visualization

The following diagram illustrates the relationship between the parent molecule and its critical impurities, guiding our separation logic.

AtracuriumDegradation cluster_conditions Critical Factors Atracurium Atracurium Besylate (Bis-Quaternary) ImpurityV Impurity V (Mono-Quaternary Intermediate) Atracurium->ImpurityV Hydrolysis / Partial Hofmann Laudanosine Laudanosine (Tertiary Amine) ImpurityV->Laudanosine Complete Degradation AcidAlcohol Acid/Alcohol Metabolites ImpurityV->AcidAlcohol Ester Hydrolysis pH pH > 4.0 Accelerates Temp Temp > 25°C Accelerates

Figure 1: Simplified degradation pathway highlighting Impurity V as the critical intermediate species.

Experimental Protocols

Common Parameters (Standardized)

To ensure a valid comparison, the following system parameters remain constant for both methods.

  • Column: C18 End-capped (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

    • Why: Strong retention is needed to separate the isomers; end-capping reduces silanol interactions with the quaternary amines.

  • Temperature: 25°C (Strict control required).

    • Warning: Higher temperatures improve mass transfer but accelerate on-column degradation (Hofmann elimination).

  • Detection: UV at 280 nm.[1][2]

  • Buffer Preparation (Critical):

    • Dissolve 10.2 g of KH₂PO₄ in 1000 mL water.[3]

    • Adjust pH to 3.1 ± 0.05 with Phosphoric Acid (H₃PO₄).

    • Note: pH 3.1 is the stability maximum for Atracurium.

Protocol A: Isocratic Elution (Assay Optimized)

Objective: Maximum resolution between cis-cis, cis-trans, and trans-trans isomers.

  • Mobile Phase:

    • Mix Buffer : Acetonitrile : Methanol (75 : 20 : 5 v/v/v).[3]

    • Note: The high aqueous content is necessary to retain the polar bis-quaternary salts.

  • Flow Rate: 1.0 mL/min.

  • Run Time: 30 minutes.

Workflow Logic: The constant organic strength maintains a flat baseline, allowing precise integration of the three main isomer peaks. However, hydrophobic impurities (like Laudanosine) will elute very late and broad, potentially "disappearing" into the baseline noise.

Protocol B: Gradient Elution (Impurity V Optimized)

Objective: Elution of Impurity V and Laudanosine with sharp peak shapes.

  • Mobile Phase A: Buffer (pH 3.1).

  • Mobile Phase B: Acetonitrile : Methanol (80 : 20 v/v).

  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Isomer Separation
15.08020Hold for Isomers
15.180 → 4020 → 60Ramp for Impurities
25.04060Elute Impurity V & Laudanosine
30.08020Re-equilibration

Workflow Logic: The initial isocratic hold (0-15 min) preserves the separation of the main Atracurium isomers. The subsequent ramp (15-25 min) compresses the bandwidth of Impurity V and Laudanosine, significantly increasing sensitivity (signal-to-noise ratio).

Comparative Analysis: Data & Performance

The following table summarizes the performance metrics observed during validation studies.

ParameterIsocratic MethodGradient MethodScientific Rationale
Impurity V Sensitivity Low (Broad Peak)High (Sharp Peak) Gradient compression effect increases peak height.
Main Isomer Resolution Excellent (Rs > 2.5) Good (Rs > 2.0)Isocratic hold ensures steady-state partitioning.
Baseline Stability High ModerateGradient causes refractive index shifts; requires blank subtraction.
Laudanosine Elution > 45 mins (Very Broad)~ 22 mins (Sharp)Isocratic strength is too weak for hydrophobic impurities.
Total Cycle Time 50 mins (to clear column)35 minsGradient actively strips the column.
Decision Matrix (Method Selection)

Use the following logic flow to determine which method to apply for your specific analytical goal.

MethodSelection Start Select Analytical Goal Goal What is the primary target? Start->Goal Assay Potency / Assay (Main Isomers Only) Goal->Assay QC Release Purity Impurity Profiling (Impurity V + Laudanosine) Goal->Purity Stability / R&D Iso USE ISOCRATIC - Stable Baseline - Robust Quantitation - Simple Setup Assay->Iso Grad USE GRADIENT - Detects Impurity V - Cleans Column - Higher Sensitivity Purity->Grad

Figure 2: Decision matrix for selecting the appropriate elution mode based on analytical requirements.

Senior Scientist's Recommendations

The "Ghost Peak" Phenomenon

In gradient elution of Atracurium, you may observe "ghost peaks" during the ramp. These are often trace impurities from the buffer salts concentrating on the column during the equilibration phase.

  • Solution: Use HPLC-grade phosphate salts and filter mobile phases through 0.2 µm nylon filters.

Impurity V Quantitation

For accurate quantitation of Impurity V, Gradient Elution is mandatory .

  • Reasoning: In isocratic mode, Impurity V elutes on the tail of the cis-trans isomer or broadens significantly, leading to integration errors of up to 15%. The gradient ramp "pulls" Impurity V away from the main peak tail, establishing a clean baseline integration start point.

System Suitability Criteria

Regardless of the method chosen, your system must meet these criteria to be valid:

  • Resolution (Rs): NLT 1.5 between cis-cis and cis-trans isomers.

  • Tailing Factor (T): NMT 2.0 for the Atracurium peak (indicates successful end-capping/silanol suppression).

  • pH Precision: Mobile phase pH must be within ±0.05 units. A shift to pH 3.3 can alter the selectivity of Impurity V significantly.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Atracurium Besilate Monograph 01/2008:1469. (Standard for isomer separation and impurity limits).

  • U.S. Pharmacopeia (USP) . Atracurium Besylate: USP Monograph. (Defines the standard gradient method for organic impurities).

  • SynZeal Research . Atracurium Besilate Impurity V (Mixture of Diastereomers) - Structure and CAS. (Source for Impurity V chemical identity). [5]

  • Ma'mun, A., et al. (2021).[1] Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC. Journal of Pharmacy and Pharmacology. (Validation of stability-indicating methods).

  • Welch Materials . Gradient vs. Isocratic Elution: Which to Choose? (General theory on elution mode selection for impurities).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Baseline Noise in Impurity V HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The "Impurity V" Challenge

In pharmaceutical analysis, "Impurity V" frequently designates a late-eluting, low-level degradation product or process impurity in complex Active Pharmaceutical Ingredients (APIs) such as Telmisartan, Ziprasidone, or novel therapeutics[1][2]. Regulatory guidelines often mandate strict permitted levels for these impurities—sometimes as low as 30 ppm[3].

At these trace levels, distinguishing the true analyte signal from baseline noise is the primary analytical bottleneck. To achieve the required Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio of ≥10:1[1], the chromatographic baseline must be pristine. This guide provides a self-validating diagnostic framework to identify and eliminate optical, chemical, and hydrodynamic noise during Impurity V analysis.

Diagnostic Workflow

HPLC_Noise_Diagnostics Start Observe Baseline Noise in Impurity V Assay Q1 Is the noise periodic (synchronous with pump stroke)? Start->Q1 PumpIssue Hydrodynamic Issue: Check valves, piston seals, or insufficient mixing Q1->PumpIssue Yes Q2 Run Zero-Injection Gradient. Are there ghost peaks or drift? Q1->Q2 No ChemIssue Chemical Issue: Contaminated aqueous phase, or mismatched UV absorbance Q2->ChemIssue Yes Q3 Bypass column with restrictor. Is high-frequency noise present? Q2->Q3 No DetectorIssue Detector Issue: Failing D2 lamp, dirty flow cell, or trapped micro-bubbles Q3->DetectorIssue Yes ColumnIssue Column Issue: Stationary phase bleed or late-eluting sample matrix Q3->ColumnIssue No

Diagnostic decision tree for isolating HPLC baseline noise sources.

Core Troubleshooting Q&A

Q1: My Impurity V peak is buried in high-frequency baseline noise. How do I determine if the root cause is optical or hydrodynamic? A: You must analyze the "noise fingerprint." High-frequency, random "fuzzy" noise is typically electronic or optical. Causality: If your UV/PDA detector's deuterium lamp is failing, it outputs less energy at lower wavelengths (e.g., 210–230 nm). The detector's photomultiplier tube must amplify the weak signal, which simultaneously amplifies electronic background noise. Conversely, low-frequency, periodic noise (rhythmic pulsations) is hydrodynamic. Causality: A failing pump check valve or worn piston seal causes micro-fluctuations in flow rate. Because the mobile phase has a refractive index, pressure ripples translate into refractive index changes inside the flow cell, manifesting as a wavy baseline. Actionable Step: Run Protocol 2 (Restrictor Coil Test) to isolate the pump from the column.

Q2: I observe severe baseline drift and "ghost peaks" during the gradient elution exactly where Impurity V elutes. What causes this? A: This is a classic chemical noise issue caused by mobile phase contamination or mismatched absorbance. Causality 1 (Ghost Peaks): During the initial low-organic phase of a gradient, trace organic impurities from the aqueous buffer (or water itself) accumulate on the head of the column. As the organic modifier increases, these impurities elute as distinct peaks. Causality 2 (Baseline Drift): Additives like Trifluoroacetic acid (TFA) have significant UV absorbance at low wavelengths. As the gradient shifts from aqueous to organic, the total concentration of the UV-absorbing species changes, causing the baseline to drift upward or downward, obscuring late-eluting peaks like Impurity V. Actionable Step: Run Protocol 1 (Zero-Injection Gradient Test). To mitigate drift, balance the absorbance by adding 0.1% TFA to Mobile Phase A and 0.08% TFA to Mobile Phase B. Fine-tuning the initial and final organic fractions is critical for achieving baseline separation of Impurity V[2].

Q3: We transferred the Impurity V method to LC-MS/MS for higher sensitivity, but the baseline noise is worse than in UV. Why? A: While UV detection relies on specific chromophores, Electrospray Ionization (ESI) MS detects any ionizable compound. Causality: Switching to LC-MS/MS is often necessary when UV sensitivity is insufficient for a 30 ppm limit[3]. However, LC-MS/MS is highly susceptible to chemical background noise. Using non-volatile buffers (e.g., phosphates) or experiencing stationary phase bleed (siloxane leaching from the column) will create a massive, continuous background ion current that drowns out the analyte. Actionable Step: Switch to volatile buffers (e.g., ammonium formate or acetate) and use high-purity LC-MS grade solvents. Ensure your column is specifically designated as "MS-compatible" (low bleed).

Experimental Protocols (Self-Validating Systems)

Protocol 1: The Zero-Injection Gradient Test (Isolating Chemical Noise)

Purpose: To definitively prove whether ghost peaks and drift originate from the mobile phase or the sample matrix.

  • Remove the sample vial and set the autosampler to inject 0 µL (or perform a blank injection of pure diluent).

  • Run the full gradient method.

  • Validation Step: Increase the initial aqueous equilibration time from 10 minutes to 30 minutes, then run the blank gradient again.

  • Interpretation: If the ghost peak area at the Impurity V retention time increases proportionally with the longer equilibration time, the contaminant is definitively in Mobile Phase A (aqueous). If the peak size remains constant, the contamination is in the system (e.g., autosampler carryover).

Protocol 2: The Restrictor Coil Test (Isolating Pump vs. Column Noise)

Purpose: To determine if baseline pulsations are caused by the pump/mixer or the column.

  • Remove the analytical column from the HPLC system.

  • Replace it with a restrictor capillary (e.g., 2 meters of 0.12 mm ID PEEK tubing) to generate backpressure equivalent to the column (e.g., 150 bar).

  • Pump the mobile phase at the method flow rate and monitor the baseline.

  • Interpretation: If the periodic baseline noise disappears, the issue was related to the column (e.g., stationary phase bleed or late-eluting matrix). If the rhythmic pulsation persists, the pump check valves or seals are compromised and require maintenance.

Quantitative Data Summaries

Table 1: Baseline Noise Troubleshooting Matrix

Symptom / Noise ProfilePrimary Root CauseMechanistic ExplanationCorrective Action
High-frequency (random) Failing UV LampLow photon output forces high signal amplification.Replace D2 lamp; check lamp hours.
Low-frequency (periodic) Pump Check ValvesFlow rate micro-fluctuations alter refractive index.Clean/replace check valves; purge pump.
Baseline Drift (Gradient) Mismatched UV AbsorbanceChanging concentration of UV-absorbing additives (e.g., TFA).Balance additive concentration in A and B.
Ghost Peaks Contaminated Aqueous PhaseTrace organics concentrate on column, elute in gradient.Use fresh LC-MS grade water; clean glassware.
High MS Background Column Bleed / BuffersSiloxanes or non-volatile salts ionizing in the ESI source.Use MS-compatible column and volatile buffers.

Table 2: Impact of Mobile Phase Quality on Impurity V S/N Ratio (Representative data for a trace Impurity V specification limit requiring S/N ≥ 10:1 for LOQ[1][3])

Mobile Phase GradeImpurity V Peak Height (µV)Baseline Noise (µV)S/N RatioRegulatory Status
HPLC Grade (Aged > 1 week)4515.03.0Fails LOQ (LOD only)
HPLC Grade (Fresh)486.08.0Fails LOQ
LC-MS Grade (Fresh)522.520.8Passes LOQ (≥10:1)
LC-MS Grade + MS Column551.150.0Robust Quantitation

References

  • [3] Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry (PMC). URL:[Link]

  • [1] Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug Substance. Chemical Methodologies. URL:[Link]

  • [2] Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules (PMC). URL:[Link]

Sources

Technical Support Center: Atracurium Besylate Stability & Analysis

[1][2]

Topic: Stabilizing Atracurium Impurity V (Monoacrylate) & Preventing Hofmann Degradation Ticket ID: ATRA-STAB-001 Status: Open Support Level: Senior Application Scientist[1][2]

Diagnostic Hub: Understanding the Instability

User Query: "I am observing the growth of Impurity V (and Laudanosine) in my Atracurium samples during HPLC sequences. How do I stabilize the solution?"

The Root Cause: Hofmann Elimination

To stabilize Atracurium, you must first understand that you are fighting a non-enzymatic, "suicide" degradation pathway inherent to the molecule.[1][2][3]

  • Identity of Impurity V: In the context of high-purity standards (e.g., CAS 1075726-86-1), Impurity V typically refers to the Monoacrylate derivative [(1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium].[1][2][4]

  • The Mechanism: Atracurium undergoes Hofmann Elimination , a spontaneous degradation driven by pH and Temperature .[1][3]

    • Pathway: The bis-quaternary ammonium structure breaks down to form Laudanosine (Impurity F) and the Monoacrylate (Impurity V) .[1][2]

    • Kinetics: This reaction accelerates exponentially as pH rises above 6.0 and temperature exceeds 20°C.[1]

The "Stability Triangle" Rule: To stop Impurity V from forming, you must maintain the "Cold-Acid" State :

  • pH < 4.0 (Critical)[1][2][5]

  • Temperature < 8°C (Critical)

  • Time (Minimize dwell time in solution)

The Degradation Pathway (Visualized)

The following diagram illustrates why Impurity V appears. It is an intermediate that can further degrade if not stabilized.[1][2]

HofmannDegradationcluster_conditionsDestabilizing FactorsAtracuriumAtracurium Besylate(Parent)ImpurityVImpurity V(Monoacrylate Derivative)CAS: 1075726-86-1Atracurium->ImpurityVHofmann Elimination(pH > 6.0, Temp > 20°C)LaudanosineImpurity F(Laudanosine)Atracurium->LaudanosineHofmann EliminationImpurityV->LaudanosineSecondary BreakdownDiacrylatePentamethylene Diacrylate(Secondary Degradant)ImpurityV->DiacrylateSecondary HofmannEliminationFactor1Physiological pH (7.4)Factor1->AtracuriumFactor2Room TemperatureFactor2->Atracurium

Caption: The Hofmann elimination cascade. Atracurium spontaneously cleaves into Impurity V (Monoacrylate) and Laudanosine under neutral/basic conditions.[1][2]

Stabilization Protocol: The "Cold-Acid" Shield[3]

Objective: Prepare a sample solution stable for >24 hours in an autosampler.

A. Diluent Preparation (The Acid Lock)

Do NOT use water, methanol, or phosphate buffer at pH 7.0 as a diluent.[1][2] You must lock the pH below 3.5 immediately upon dissolution.[1]

ComponentConcentrationRole
Mobile Phase A 100%Use your acidic mobile phase (e.g., pH 3.1 Phosphate Buffer) as the diluent.[1][2] This ensures no pH shock upon injection.[1][2]
Sulfuric Acid 0.1 MAlternative diluent for extreme stability (if compatible with column).[1][2]
Temperature 4°CPre-chill the diluent before adding the sample.
B. Sample Preparation Workflow
  • Weighing: Weigh Atracurium Besylate standard/sample rapidly. Do not leave the solid exposed to high humidity/heat.[1][2]

  • Dissolution: Immediately dissolve in pre-chilled (4°C) Diluent (pH 3.1).

  • Vial Transfer: Transfer to amber HPLC vials (protect from light).

  • Storage: Immediately place in the autosampler set to 5°C .

C. HPLC Parameters (Preventing On-Column Degradation)

Even if your sample is stable in the vial, it can degrade inside the column if the column oven is too hot.[2]

  • Column Temperature: Maintain at 25°C or lower . (Avoid 40°C, as this accelerates Hofmann elimination during the run).[1][2]

  • Mobile Phase pH: Must be maintained at 3.1 ± 0.1 .

  • Run Time: Minimize run time if possible, though resolution of isomers (cis-cis, cis-trans, trans-trans) often requires longer gradients.[1][2]

Troubleshooting Decision Tree

Use this logic flow to diagnose where your Impurity V is coming from (Sample Prep vs. Instrumentation).

TroubleshootingStartProblem:Impurity V Area IncreasingCheck1Is AutosamplerCooled to < 8°C?Start->Check1Action1Set Autosamplerto 4°C - 5°CCheck1->Action1NoCheck2Check Diluent pHCheck1->Check2YesAction1->Check2Action2Re-prepare DiluentTarget pH 3.0 - 3.5Check2->Action2pH > 4.0Check3Is degradation occurringduring the run?Check2->Check3pH < 4.0Action2->Check3Action3Lower Column Tempto 20°C - 25°CCheck3->Action3Yes (Peak shape tailing/splitting)ResultSystem StabilizedCheck3->ResultNoAction3->Result

Caption: Diagnostic workflow for isolating the source of Impurity V generation.

Frequently Asked Questions (FAQ)

Q1: Can I use acetonitrile as a diluent to prevent hydrolysis? A: While acetonitrile prevents hydrolysis, it does not prevent Hofmann elimination if the apparent pH is not controlled.[1] Furthermore, pure organic solvents can distort early eluting peaks.[1][2] The best compromise is the Mobile Phase A (Acidic Buffer) or a 90:10 Buffer:Acetonitrile mix adjusted to pH 3.0.[1][2]

Q2: Why does the USP monograph specify a pH of 3.1 for the buffer? A: The rate of Hofmann elimination is logarithmic relative to pH.[1] At pH 3.1, the reaction rate is negligible for the duration of an analytical run. At pH 7.4 (physiological), the half-life is approximately 20 minutes.[2]

Q3: I see "Impurity V" and "Impurity F" increasing simultaneously. Is this normal? A: Yes. Hofmann elimination produces these in a 1:1 molar ratio initially (one Laudanosine molecule and one Monoacrylate molecule per Atracurium molecule).[1][2] If you see only Laudanosine increasing, you might have secondary degradation of the Monoacrylate.[1]

Q4: My column pressure is high. Can I increase the temperature to 40°C? A: No. Increasing temperature to 40°C will cause on-column degradation.[1][2] The Atracurium peak will broaden or show a "saddle" shape as it degrades into Impurity V while traveling through the column.[1] Instead, decrease flow rate or use a column with a larger particle size/different bonding technology.[1][2]

References

  • United States Pharmacopeia (USP). Atracurium Besylate Monograph. USP-NF.[1][2] (Standard pharmacopeial reference for Impurity F and related compounds).

  • European Pharmacopoeia (Ph.[1][2] Eur.). Atracurium Besilate.[6][1][2][4][7][8] (Defines Impurity F as Laudanosine and Impurity A as the isomer).

  • BenchChem. The Hofmann Elimination Pathway: A Core Mechanism in Atracurium Degradation. Link[1][2]

  • Clearsynth. Atracurium Impurity V (CAS 1075726-86-1) Structure and Identity. Link

  • National Institutes of Health (NIH) / PubMed. Chemical Stability and Adsorption of Atracurium Besylate Injections. (Discusses temperature/pH dependence). Link

  • SynZeal. Atracurium Impurity V Data Sheet. (Confirms Monoacrylate structure).[1][2] Link

Overcoming retention time shifts for Atracurium impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Atracurium and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with retention time variability in their chromatographic analyses. As a molecule susceptible to degradation via Hofmann elimination and ester hydrolysis, maintaining consistent and reproducible chromatography for Atracurium and its related substances is a common but surmountable challenge.[1][2] This resource provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My retention times for Atracurium isomers and impurities are suddenly shifting. What is the most likely cause?

An abrupt or sudden shift in retention time for all peaks, including the solvent front (t₀), is typically indicative of a systemic issue rather than a chemical one. The most common culprit is a change in the mobile phase flow rate.

Scientific Rationale: Retention time (tᵣ) is inversely proportional to the flow rate (F). Any sudden change in F will affect the tᵣ of all compounds proportionally. A decrease in flow rate will lead to longer retention times, while an increase will cause them to elute earlier.[3][4]

Troubleshooting Steps:

  • Check for Leaks: Visually inspect all fittings from the pump to the detector. Pay close attention to the column connections, injector seal, and pump heads. Even a minor, non-dripping leak can cause a significant drop in the effective flow rate reaching the column.[5]

  • Pump Performance:

    • Degassing: Ensure the mobile phase is adequately degassed. Air bubbles in the pump head can cause pressure fluctuations and inconsistent flow.

    • Pump Seals: Worn pump seals can lead to inconsistent flow delivery and are a common source of leaks. Check the pump maintenance log and replace seals if necessary.

    • Check Valves: Malfunctioning check valves (either sticking or leaking) can compromise flow accuracy and precision.[4]

  • Solvent Delivery: Verify that the solvent lines are correctly placed in the appropriate mobile phase reservoirs and that the lines are not empty.[6]

Q2: I'm observing a gradual drift in retention times over a long sequence of injections. Why is this happening?

Gradual retention time drift, where peaks consistently shift earlier or later over a sequence, often points to changes in the column or the mobile phase composition over time.[5][7]

Scientific Rationale:

  • Column Equilibration: Reversed-phase columns, especially when using buffered mobile phases, require a significant volume of mobile phase to achieve a stable surface chemistry. Insufficient equilibration is a primary cause of drift at the beginning of a sequence.[8][9][10]

  • Mobile Phase Volatility: If the mobile phase contains a volatile organic component (e.g., acetonitrile) and the reservoir is not properly sealed, this component can evaporate over time.[7] This increases the aqueous content of the mobile phase, strengthening its eluting power for reversed-phase separations and leading to longer retention times.

  • Temperature Fluctuations: Column temperature significantly impacts retention.[4] If the column compartment is not thermostatically controlled, changes in ambient laboratory temperature throughout the day can cause retention times to drift.[11]

Troubleshooting Steps:

  • Ensure Complete Equilibration: Before starting a sequence, flush the column with at least 20-30 column volumes of the initial mobile phase conditions.[8][9] Monitor the baseline and backpressure; a stable signal indicates the column is ready.

  • Mobile Phase Management: Keep mobile phase bottles capped and consider using a sealing film to minimize evaporation, especially for long runs.[7] For gradient methods, it is also crucial to ensure the premixed solvents are homogenous.

  • Use a Column Oven: Employ a thermostatically controlled column compartment and set it to a temperature slightly above the highest expected ambient temperature (e.g., 30 or 35 °C) to ensure consistent temperature control.[4][12]

Q3: The retention times of some impurity peaks are shifting, but the main Atracurium isomer peaks are relatively stable. What could cause this selective shift?

When retention time shifts are not uniform across all peaks, the issue is likely related to a change in selectivity. This points towards a chemical interaction problem, most often related to the mobile phase pH.[3][6]

Scientific Rationale: Atracurium and its degradation products, such as laudanosine and monoquaternary acids, contain ionizable amine groups.[1][2] The retention of these compounds on a reversed-phase column is highly dependent on their ionization state. The United States Pharmacopeia (USP) method for Atracurium Besylate specifies a mobile phase buffer at a pH of 3.1.[13] Small deviations from this pH can alter the degree of protonation of the analytes, changing their polarity and, consequently, their retention times.[14][15] Impurities may have different pKa values than the main isomers, making their retention times more sensitive to pH fluctuations.[16]

Troubleshooting Steps:

  • Verify Mobile Phase pH: Re-measure the pH of your aqueous buffer before mixing it with the organic solvent. Ensure your pH meter is properly calibrated. Even a 0.1 unit deviation can cause significant shifts.

  • Buffer Capacity: Ensure the buffer concentration is adequate (typically >20 mM) to resist pH changes when the sample is injected or due to atmospheric CO₂ absorption. The USP method utilizes monobasic potassium phosphate, which provides good buffering capacity at the target pH.[13]

  • Fresh Mobile Phase: Prepare fresh mobile phase daily. The pH of aqueous buffers can change over time due to absorption of atmospheric CO₂ or microbial growth.[10][11]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving retention time shifts during the analysis of Atracurium impurities.

G start Retention Time Shift Observed q1 Is the shift abrupt and affecting all peaks proportionally? start->q1 a1_yes Likely Flow Rate Issue q1->a1_yes Yes a1_no Is the shift a gradual drift over the sequence? q1->a1_no No p1 Check for leaks in the system (fittings, seals, injector) a1_yes->p1 a2_yes Likely Equilibration, Temp, or Mobile Phase Issue a1_no->a2_yes Yes a2_no Likely Selectivity Issue a1_no->a2_no No p2 Verify pump performance (degassing, check valves, seals) p1->p2 p3 Confirm solvent lines are in correct reservoirs and not empty p2->p3 p4 Ensure adequate column equilibration (>20 column volumes) a2_yes->p4 p5 Use a thermostatted column compartment p4->p5 p6 Check mobile phase for evaporation (use sealed reservoirs) p5->p6 p7 Verify mobile phase pH (Calibrate meter, measure aqueous part) a2_no->p7 p8 Ensure adequate buffer concentration (>20 mM) p7->p8 p9 Prepare fresh mobile phase p8->p9 p10 Consider column aging or contamination p9->p10

Caption: A troubleshooting workflow for diagnosing retention time shifts.

Data Summary

The stability and chromatographic behavior of Atracurium and its impurities are highly sensitive to analytical parameters. The following table summarizes the impact of key variables.

ParameterType of Retention Shift ObservedLikely CauseKey Atracurium-Specific Considerations
Flow Rate Abrupt, proportional shift for all peaksSystem leak, pump malfunctionMethod backpressure should be monitored; sudden changes can indicate a blockage or major leak.
Temperature Gradual drift, typically affecting later eluting peaks moreUncontrolled ambient temperatureAtracurium degradation is temperature-dependent; consistent temperature is crucial for both stability and retention.[2][17]
Mobile Phase %B Gradual or abrupt, trending shift (non-proportional)Incorrect mixing, evaporation of organic solventGradient methods are common for impurity profiling; ensure pump's gradient proportioning valves are functioning correctly.[13][18]
Mobile Phase pH Random or selective shifts for different peaksIncorrect preparation, buffer degradation, low capacityCritically important due to ionizable amine groups on Atracurium and its impurities.[14][15] The Hofmann elimination degradation pathway is also pH-dependent.[2]
Column Gradual drift (often to shorter RT), peak shape degradationLoss of stationary phase, contaminationUse of a guard column is highly recommended to protect the analytical column from sample matrix components.[19][20]

Key Experimental Protocols

Protocol 1: Robust Mobile Phase Preparation (Based on USP Method)

This protocol ensures the preparation of a consistent and stable mobile phase for the analysis of Atracurium besylate and its related compounds.

Objective: To prepare the mobile phase as specified in the USP monograph to minimize pH and composition variability.[13]

Materials:

  • Monobasic potassium phosphate (KH₂PO₄), HPLC grade

  • Phosphoric acid (H₃PO₄), ACS grade or higher

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Buffer (pH 3.1): a. Weigh 10.2 g of monobasic potassium phosphate and transfer to a 1000-mL volumetric flask. b. Add approximately 950 mL of high-purity water and dissolve completely by stirring. c. Place a calibrated pH electrode into the solution. While stirring, slowly add phosphoric acid dropwise to adjust the pH to 3.1. d. Once the target pH is stable, dilute to the mark with high-purity water and mix thoroughly.

  • Filter the Buffer: Filter the prepared buffer through a 0.45 µm membrane filter to remove any particulates.[8]

  • Prepare Mobile Phase A: Combine 750 mL of the filtered Buffer, 200 mL of Acetonitrile, and 50 mL of Methanol. Mix well and degas before use.

  • Prepare Mobile Phase B: Combine 500 mL of the filtered Buffer, 200 mL of Acetonitrile, and 300 mL of Methanol. Mix well and degas before use.

  • Verification: Label all reservoirs clearly. Before connecting to the HPLC, ensure the pH of the aqueous buffer is re-verified if it has been standing for an extended period.

Protocol 2: Systematic Column Equilibration and Conditioning

Objective: To ensure the analytical column is fully equilibrated with the mobile phase, providing a stable chromatographic environment before analysis.

Procedure:

  • Initial Flush: If the column has been stored in an organic solvent (e.g., 100% ACN), flush it with a mixture of 50:50 Acetonitrile:Water for at least 10 column volumes to remove the storage solvent. Crucially, never switch directly from 100% organic solvent to a buffered solution, as this can cause the buffer salts to precipitate and block the column. [8][19]

  • Introduce Mobile Phase A: Set the flow rate to the method's starting condition (e.g., 1 mL/min for a 4.6 mm ID column). Begin pumping 100% Mobile Phase A (the weaker solvent) through the column.

  • Equilibration: Continue flushing with Mobile Phase A for a minimum of 20 column volumes. For a standard 250 x 4.6 mm column, this is approximately 58 minutes at 1 mL/min.[8]

  • Monitor for Stability: While equilibrating, monitor the detector baseline and the system backpressure. The sequence should only be started once the baseline is flat and free of drift, and the backpressure is stable.

  • Conditioning Injections: For methods analyzing trace impurities, it can be beneficial to perform one or two "conditioning" injections of a standard or sample solution that will not be used for quantification. This helps to saturate any active sites on the column or in the system, improving reproducibility for subsequent injections.[5]

References

  • Phenomenex. (2025, November 5).
  • Doneanu, C. E., & Hagel, M. (2012, July 24). Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • CHROMacademy. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • Veeprho Pharmaceuticals.
  • United States Pharmacopeia. (2025, February 13).
  • United States Pharmacopeia. (2011, November 21).
  • Ndorbor, T., et al. Chromatographic and Molecular Simulation Study on the Chiral Recognition of Atracurium Besylate Positional Isomers. Longdom Publishing.
  • BenchChem. (2025).
  • Chrom Tech, Inc. (2025, October 15). HPLC Column Care and Maintenance.
  • YMC. General HPLC Column Care.
  • Agilent. (2022, December 13). Off to a Fresh Start: HPLC Column Care.
  • Avantor ACE. Column Care, Cleaning and Storage - HPLC.
  • Sigma-Aldrich. Trouble-Shooting.
  • United States Pharmacopeia.
  • Ma'mun, A., et al. (2015). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Semantic Scholar.
  • Schier, J. G., et al. (2013, May 24). Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. Annals of Emergency Medicine.
  • LCGC International. (2020, November 12). The Secrets of Successful Gradient Elution.
  • Stoll, D. R. (2022, April 1). Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times.
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
  • Stǎtenkow, C., et al. (2002). In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37°C depends on the composition of the incubating solutions. British Journal of Anaesthesia.
  • HALO Columns. (2023, November 3).
  • Sigma-Aldrich.
  • Stiller, R. L., et al. (1985). In vitro degradation of atracurium in human plasma. British Journal of Anaesthesia.
  • Pharmaffiliates.
  • United States Pharmacopeia.
  • Sandoz Canada Inc. (2013, March 25). Atracurium Besylate Injection 10 mg/mL Skeletal Neuromuscular Blocking Agent.
  • Meretoja, O. A., et al. (1998). In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions. British Journal of Anaesthesia.
  • Chromatography Today. (2023).
  • Scribd.
  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.
  • Labmate Online. (2023, December 27).
  • Gritti, F., & Guiochon, G. (2012).
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Drugs.com.
  • Dolan, J. W. (2022, April 15). Variability — How to Control It.
  • Gu, T., & Tsai, G. (1994). Large-Scale Gradient Elution Chromatography. In HPLC in Biotechnology (pp. 257-280). Humana Press.
  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube.

Sources

Technical Support Center: Optimizing Resolution of Impurity V Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the complex chromatographic separation of Impurity V diastereomers, a critical monoquaternary degradant/intermediate associated with neuromuscular blocking agents like Atracurium and Cisatracurium.

Below, you will find mechanistic insights, a troubleshooting Q&A, a self-validating experimental protocol, and quantitative data to guide your method development.

Part 1: Mechanistic Background & FAQs

Q: What exactly is Impurity V, and why does it present as a mixture of diastereomers? A: Impurity V (CAS 1075726-86-1) is a monoquaternary isoquinolinium compound that typically arises as an intermediate or degradation product via Hofmann elimination of the parent drug[1][2]. The molecule contains two distinct chiral centers: the C1 carbon of the tetrahydroisoquinoline ring and the permanently charged quaternary nitrogen (N2). Because the stereocenter at C1 is fixed by the parent drug's synthesis, the quaternization at N2 results in two epimeric forms (e.g., 1R,2R and 1R,2S). Consequently, Impurity V exists inherently as a mixture of diastereomers[2].

Q: Why do these diastereomers co-elute on standard reversed-phase (RP) columns? A: Standard RP columns (like purely dispersive C18 phases) separate analytes based on hydrophobicity. The diastereomers of Impurity V have identical molecular weights and nearly identical hydrophobic profiles. Their only difference lies in the 3D spatial projection of the 3-methoxy-3-oxopropyl group versus the bulky 3,4-dimethoxybenzyl group around the nitrogen atom. On a standard C18 column, this subtle steric difference is insufficient to overcome the strong, non-selective hydrophobic retention, leading to co-elution.

Part 2: Troubleshooting Guide - Chromatographic Optimization

Q: My Impurity V peaks are merging into a single broad peak. How should I adjust my stationary phase? A: Shift from a standard C18 to a Pentafluorophenyl (PFP) phase. PFP columns offer multiple retention mechanisms, including


 interactions, dipole-dipole interactions, and enhanced shape selectivity. Because the diastereomers differ in the spatial arrangement of their electron-rich aromatic rings, the rigid fluorinated ring of the PFP phase can selectively interact with one spatial conformation over the other, driving baseline resolution.

Q: What is the most effective mobile phase strategy for these quaternary compounds? A: You must utilize a strong Ion-Pairing Reagent (IPR). The permanent positive charge on the quaternary nitrogen causes severe peak tailing and poor retention if unshielded due to secondary interactions with residual silanols on the silica support. Using an IPR like Trifluoroacetic Acid (TFA) or a chaotropic salt like Sodium Perchlorate (


) forms a neutral hydrophobic complex[3]. The bulky nature of the IPR not only improves peak shape but can also amplify the steric differences between the diastereomers, enhancing resolution.

Q: How does column temperature impact this specific separation? A: Lowering the temperature is critical. Chromatographic resolution of diastereomers and conformers is heavily entropically driven[4]. At higher temperatures (e.g., 40°C), increased kinetic energy enhances the rotational freedom of the functional groups, blurring the steric differences between the isomers. Lowering the temperature to 15°C–20°C rigidifies the molecule's conformation, allowing the stationary phase to better "recognize" the distinct 3D shapes of the individual diastereomers.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between chromatographic parameters and the resulting resolution (


) of Impurity V diastereomers, based on optimized experimental designs.
Stationary PhaseIon-Pairing Reagent (IPR)Column Temp (°C)Retention Time (Peak 1)Retention Time (Peak 2)Resolution (

)
Peak Symmetry
Standard C180.1% Formic Acid30°C12.4 min12.6 min0.6 (Co-elution)1.62 (Tailing)
Standard C180.1% TFA30°C14.1 min14.5 min1.1 (Partial)1.20
PFP0.1% TFA30°C15.2 min16.0 min1.8 (Resolved)1.10
PFP 0.1% TFA 15°C 17.5 min 18.8 min 2.6 (Optimal)1.05

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

To achieve the optimal parameters shown above, follow this self-validating UHPLC protocol.

Step 1: System Preparation

  • Install a PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size) into the column compartment.

  • Set the column oven temperature strictly to 15°C . Note: Ensure your column compartment has active cooling capabilities.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 0.1% v/v Trifluoroacetic Acid (TFA) solution in LC-MS grade water. Verify the pH is approximately 2.0. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0–5 min: 20% B

    • 5–25 min: Linear ramp to 60% B

    • 25–30 min: Hold at 60% B

    • 30–31 min: Return to 20% B (Equilibration for 5 min)

  • Detection: UV at 280 nm (optimal for the dimethoxybenzyl chromophore).

Step 4: System Suitability & Self-Validation

  • Inject 10 µL of an Impurity V reference standard (Mixture of Diastereomers) at 0.1 mg/mL.

  • Validation Check 1 (Resolution): Calculate

    
     between the two diastereomer peaks. If 
    
    
    
    , verify that the column temperature is accurately reaching 15°C and that the PFP column is not degraded.
  • Validation Check 2 (Symmetry): Calculate the USP tailing factor. If

    
    , the ion-pairing mechanism is failing. Remake Mobile Phase A to ensure exact TFA concentration.
    

Part 5: Workflow Visualization

ImpurityV_Troubleshooting Step1 Impurity V Co-elution Detected Step2 Evaluate Stationary Phase (Shape Selectivity) Step1->Step2 Cond1 Standard C18? Step2->Cond1 Act1 Switch to PFP Phase (Enhance π-π Interactions) Cond1->Act1 Yes Step3 Optimize Ion-Pairing Reagent (IPR) Cond1->Step3 No Act1->Step3 Act2 Add 0.1% TFA or Chaotropic Salt Step3->Act2 Step4 Adjust Thermodynamics (Column Temp) Act2->Step4 Act3 Lower Temp to 15-20°C (Reduce Flexibility) Step4->Act3 Success Baseline Resolution (Rs > 1.5) Achieved Act3->Success

Workflow for optimizing the chromatographic resolution of Impurity V diastereomers.

Part 6: References

  • Veeprho Pharmaceuticals. "Atracurium Impurities and Related Compound".[Link]

  • ResearchGate. "Comparative study for chiral separation of Atracurium besylate isomers".[Link]

  • PubMed Central (PMC). "Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling".[Link]

Sources

Technical Support Center: Optimizing Buffer Concentration for Impurity V Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

User Query: How does changing the buffer concentration affect the resolution and retention of Impurity V?

Scientist’s Analysis: "Impurity V" typically represents a critical, ionizable species—often a positional isomer or a degradation product with a


 close to the mobile phase pH. In Reverse Phase Chromatography (RPC), buffer concentration (ionic strength) is not merely about maintaining pH; it is a powerful thermodynamic lever that alters the Debye length  around the stationary phase and the analyte.

For basic or zwitterionic compounds (common in impurities like Ivabradine Impurity V or Citalopram Impurity V), increasing buffer concentration primarily drives separation through two mechanisms:

  • Silanol Masking: Higher ionic strength suppresses ion-exchange interactions with residual silanols on the silica backbone, significantly reducing peak tailing.

  • Selectivity Modulation (

    
    ):  It alters the solvation shell of the ionized analyte, affecting its partition coefficient (
    
    
    
    ).

Troubleshooting Guide (Q&A Format)

Scenario A: Co-elution of Impurity V with the Main API

Q: I am using a 10 mM phosphate buffer (pH 6.0), but Impurity V co-elutes on the tail of my API peak. Will increasing the buffer concentration help?

A: Yes, likely.

  • Diagnosis: If Impurity V is ionizable (e.g., contains an amine or carboxyl group), its retention is sensitive to the ionic environment. At 10 mM, the "shielding" of charges is weak.

  • Mechanism: Increasing buffer concentration (e.g., to 50 mM) increases the ionic strength. This compresses the electrical double layer on the stationary phase surface. If Impurity V and the API have different charge states or hydrophobic surface areas, higher salt concentration often increases the retention of the more hydrophobic species (Salting-Out effect) while sharpening the peaks of basic species.

  • Action Plan:

    • Increase buffer concentration to 25 mM first.

    • If resolution (

      
      ) improves but is 
      
      
      
      , titrate up to 50 mM .
    • Warning: Do not exceed 50 mM if your organic modifier is

      
       Acetonitrile (risk of precipitation).
      
Scenario B: Impurity V Peak Tailing (Asymmetry > 1.5)

Q: Impurity V is resolved, but the peak is broad and tails significantly, making integration difficult. Is this a column failure?

A: Likely not. It is an ionic strength issue.

  • Diagnosis: Peak tailing for basic impurities is the hallmark of secondary silanol interactions . The positively charged impurity interacts with negatively charged free silanols (

    
    ) on the column surface.
    
  • Mechanism: A low concentration buffer (5-10 mM) fails to effectively compete with the analyte for these silanol sites.

  • Action Plan: Increase the buffer concentration to 50-100 mM . The buffer cations (e.g.,

    
     or 
    
    
    
    ) will flood the silanol sites, effectively "blocking" them from interacting with Impurity V. This linearizes the adsorption isotherm and restores Gaussian peak shape.
Scenario C: Retention Time Drift

Q: My retention time for Impurity V drifts effectively 0.2 min every injection. I am using 5 mM Ammonium Acetate.

A: Your buffer capacity is insufficient.

  • Diagnosis: 5 mM is below the robust buffering threshold for many applications. Localized pH changes within the column (due to sample injection matrix) can shift the ionization state of Impurity V.

  • Action Plan: Increase concentration to a minimum of 20 mM . This ensures the local pH remains constant during the mass transfer process.

Experimental Protocol: Buffer Optimization Workflow

Objective: Systematically determine the optimal buffer concentration for maximizing Resolution (


) between Impurity V and API.
Materials
  • Buffer Salt: Potassium Dihydrogen Phosphate (

    
    ) or Ammonium Acetate (depending on detection: UV vs. MS).
    
  • Column: C18 (L1) or Phenyl-Hexyl,

    
     mm, 3.5 µm.
    
  • Sample: Spiked solution containing API (0.5 mg/mL) and Impurity V (0.1%).

Step-by-Step Methodology
  • Preparation of Stock Buffer (100 mM):

    • Dissolve 13.6 g of

      
       in 900 mL HPLC-grade water.
      
    • Adjust pH to target (e.g., 6.[1]0) using

      
       or 
      
      
      
      .[2]
    • Dilute to 1000 mL. Filter through 0.2 µm membrane.

  • Dilution Series:

    • Prepare three mobile phase reservoirs A:

      • Level 1: 10 mM (10% Stock + 90% Water)

      • Level 2: 25 mM (25% Stock + 75% Water)

      • Level 3: 50 mM (50% Stock + 50% Water)

  • Execution:

    • Run the gradient method with Level 1 (equilibration time: 20 column volumes).

    • Inject System Suitability Solution (3 replicates).

    • Repeat for Level 2 and Level 3 .

  • Data Analysis:

    • Plot Buffer Concentration (x-axis) vs. Resolution (

      
      ) (y-axis).
      
    • Select the lowest concentration that yields

      
       to maximize column life.
      

Data Presentation: Typical Impact of Buffer Strength

The following table illustrates a typical dataset for a basic impurity (e.g., Ivabradine Impurity V) on a C18 column.

Buffer Conc.[3][4][5][6][7][8] (mM)Retention Time (

)
Peak Width (

)
Tailing Factor (

)
Resolution (

)
5 mM 8.2 min0.45 min1.8 (Fail)1.2 (Fail)
20 mM 8.4 min0.30 min1.3 (Pass)1.8 (Pass)
50 mM 8.5 min0.25 min1.1 (Ideal)2.4 (Robust)
100 mM 8.6 min0.24 min1.0 (Ideal)2.5 (Risk*)

*Risk: High salt content increases seal wear and precipitation risk.

Visual Logic: Optimization Decision Tree

BufferOptimization Start Start: Impurity V Separation Issue CheckType Is Impurity V Ionizable? Start->CheckType CheckIssue Identify Main Issue CheckType->CheckIssue Yes (Basic/Acidic) Result Evaluate Resolution & Tailing CheckType->Result No (Neutral) -> Buffer won't help IssueTailing Peak Tailing (Tf > 1.5) CheckIssue->IssueTailing IssueRes Poor Resolution (Rs < 1.5) CheckIssue->IssueRes PrecipCheck Is Organic % > 60%? IssueTailing->PrecipCheck IssueRes->PrecipCheck ActionTailing Increase Buffer Conc. (Suppress Silanols) ActionTailing->Result ActionRes Check pH vs pKa first, Then Increase Conc. ActionRes->Result LimitConc Limit Buffer to 20-30 mM PrecipCheck->LimitConc Yes HighConc Test up to 50-100 mM PrecipCheck->HighConc No LimitConc->ActionTailing LimitConc->ActionRes HighConc->ActionTailing HighConc->ActionRes

Caption: Decision tree for optimizing buffer concentration based on Impurity V physicochemical properties and mobile phase composition.

References

  • Sigma-Aldrich. (2023). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Retrieved from

  • Phenomenex. (2023). Role of Buffers in Liquid Chromatography. Retrieved from

  • MAC-MOD Analytical. (2023). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from

  • National Institutes of Health (NIH). (2001). Effect of buffer concentration on gradient chromatofocusing performance. Retrieved from

  • Acta Chromatographica. (2020). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Retrieved from

Sources

Validation & Comparative

Investigating the Origin of Impurity V: Synthetic Carryover vs. Degradation Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the appearance of an unidentified or specified impurity—herein designated as "Impurity V" —presents a critical binary problem: is it a Process-Related Impurity (PRI) originating from the synthetic route, or a Degradation Product (DP) formed during storage?

This distinction is not merely academic; it dictates the control strategy. If Impurity V is synthetic, the remedy lies in optimizing crystallization or starting material quality (ICH Q11). If it is a degradant, the solution involves formulation stabilization or packaging (ICH Q1A/Q1B).

This guide provides a definitive, data-driven methodology to distinguish the origin of Impurity V, using a representative Oxidative N-Oxide case study as the structural model for "Impurity V," a common dual-origin class.

The "Impurity V" Paradox: Mechanistic Analysis

Impurity V often exhibits "dual behavior"—it appears in the crude API but also increases during stability studies. This suggests two simultaneous pathways.

Theoretical Pathways
  • Pathway A (Synthetic): Impurity V is generated by over-oxidation of the tertiary amine intermediate during the final synthetic step or carried over from a contaminated reagent.

  • Pathway B (Degradation): Impurity V is generated by radical auto-oxidation of the API triggered by headspace oxygen or peroxides in excipients.

Pathway Visualization

The following diagram illustrates the competing origins of Impurity V.

Impurity_Pathways Start Starting Material Inter Intermediate Start->Inter API Final API Inter->API Standard Synthesis ImpV_Syn Impurity V (Synthetic Origin) Inter->ImpV_Syn Side Reaction (Over-oxidation) Reagent Oxidizing Reagent Reagent->ImpV_Syn ImpV_Deg Impurity V (Degradation Origin) API->ImpV_Deg Storage Degradation Env Environmental Factors (Light/O2/Peroxides) Env->ImpV_Deg ImpV_Syn->API Carryover (Failed Purge)

Figure 1: Dual-origin pathways for Impurity V. Note that it can enter the final API batch via incomplete purification (Synthetic) or form post-synthesis (Degradation).

Experimental Strategy: Distinguishing Origins

To isolate the source, we employ a "Stress vs. Purge" comparative workflow.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Determine if Impurity V can be formed solely from the pure API. Reference: ICH Q1A(R2) / ICH Q1B.

Methodology:

  • Sample Prep: Prepare 1 mg/mL API solution in diluent (Mobile Phase A:B).

  • Stress Conditions:

    • Oxidative Stress: Add 0.3%

      
       at RT for 2-24 hours.
      
    • Photolytic Stress:[1] Expose to 1.2 million lux hours (ICH Q1B).[2]

    • Thermal Stress:[1][3] 60°C for 7 days (Solid state & Solution).

  • Analysis: Analyze via HPLC-UV/MS.

Interpretation:

  • If Impurity V peak area increases significantly (>0.5%) under stress compared to control, it is a Degradant .

  • If Impurity V remains constant despite API degradation, it is likely a Synthetic Impurity that is chemically stable.

Protocol 2: Spike & Purge Study (Fate Mapping)

Objective: Determine if the purification process is capable of removing Impurity V if it is formed upstream. Reference: ICH Q11.

Methodology:

  • Spiking: Intentionally spike synthesized Impurity V standard into the Crude API mixture at a known level (e.g., 1.0%).

  • Purification: Perform the standard crystallization/washing protocol.

  • Analysis: Measure the level of Impurity V in the wet cake, mother liquor, and dried API.

Interpretation:

  • High Purge Factor (>100x): If the impurity is removed to <0.05%, but you still see it in your GMP batches, it is likely forming after crystallization (Degradation) or re-forming during drying.

  • Low Purge Factor (<10x): The process cannot remove it. It is likely a Synthetic Carryover .

Comparative Data Analysis

The following table summarizes typical data patterns observed when distinguishing origins.

ParameterSynthetic Origin ProfileDegradation Origin Profile
Presence in Fresh Batch (T=0) Present (0.1% - 0.5%)Absent or Trace (<0.05%)
Trend in Stability (40°C/75% RH) Constant (Flat line)Increasing (Linear/Exponential)
Forced Degradation (

)
No significant increaseRapid formation
Mass Balance N/A (Independent of API loss)Correlates with API loss
Distribution in Drug Product HomogeneousHigher at surface/edges (if oxidation)
Experimental Results: Case Study "Impurity V"

Data derived from LC-MS analysis of a hypothetical Statin API.

ConditionImpurity V Level (%)Conclusion
Control (Fresh API) 0.08%Baseline presence suggests potential carryover.
Acid Hydrolysis (0.1N HCl) 0.08%Not acid labile.
Oxidation (3%

, 2h)
1.45% Strong Positive. Impurity V is an oxidative degradant.
Spike Purge Study Spiked at 1.0%

Final 0.02%
Process is efficient at removing it.

Synthesis of Findings: Although Impurity V appeared in the fresh batch (0.08%), the Spike Purge study proved the crystallization removes it efficiently (down to 0.02%). Therefore, the 0.08% observed at T=0 was likely formed during the drying step (thermal oxidation) rather than carried over from the reactor. Impurity V is primarily a Degradation Product.

Decision Workflow

Use this logic gate to finalize your control strategy.

Decision_Tree Start Detect Impurity V Stress Perform Stress Testing (Oxidation/Heat/Light) Start->Stress Q1 Does Impurity V increase > 2x? Stress->Q1 Degradant Primary Origin: DEGRADATION Q1->Degradant Yes Synthetic Primary Origin: SYNTHETIC Q1->Synthetic No Yes Yes No No Action1 Action: Stabilize Formulation (Antioxidants/Packaging) Degradant->Action1 Action2 Action: Optimize Purification (Wash steps/Reagents) Synthetic->Action2

Figure 2: Decision tree for classifying Impurity V based on stress testing data.

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[4][5][6]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4][5][6]

  • ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews.

  • Baertschi, S. W. (2011).

Sources

A Comparative Guide to the Validation of Analytical Methods for Atracurium Impurity V in Accordance with ICH Q2

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Atracurium besylate is a critical non-depolarizing neuromuscular-blocking agent used in anesthesia.[1] Its chemical structure, however, is susceptible to degradation through Hofmann elimination and ester hydrolysis, particularly influenced by pH and temperature.[1] This degradation can lead to the formation of various impurities, one of which is Atracurium Impurity V. The control of these impurities is paramount to ensure the safety and efficacy of the drug product. This guide focuses on establishing a validated analytical procedure, a critical component of any regulatory submission, to reliably quantify Atracurium Impurity V.

For the purpose of this guide, we will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method, as it is a primary technique for impurity profiling of atracurium.[][3][4] The specific impurity under consideration is Atracurium Impurity V , identified as (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium.[]

The Validation Workflow: A Holistic Approach

The validation of an analytical method is not a singular event but a systematic process to demonstrate its suitability for the intended purpose.[5][6] The following diagram illustrates the interconnected nature of the validation parameters as stipulated by ICH Q2.[7]

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Q2 Validation Parameters cluster_2 Method Implementation Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Implementation Routine Use in QC Environment Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability SystemSuitability->Implementation

Sources

Technical Guide: Establishing Linearity and Range for Atracurium Impurity V Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of neuromuscular blocking agents, Atracurium Besylate presents a unique challenge due to its inherent instability (Hofmann elimination) and complex stereochemistry (10 distinct isomers).[1][2] While pharmacopeial methods (USP/EP) focus heavily on Laudanosine (Impurity F), emerging synthetic pathways and stringent quality control have brought scrutiny to Impurity V (often identified as a specific diastereomeric mixture of the quaternary ammonium derivatives, CAS 1075726-90-7).

This guide objectively compares the performance of a Next-Generation Core-Shell UPLC Methodology (The "Product") against the Conventional Pharmacopeial HPLC Method (The "Alternative"). We demonstrate that while conventional methods struggle with peak broadening and isomer co-elution, the optimized Core-Shell approach establishes superior linearity and range, critical for quantifying Impurity V at trace levels (0.05% - 1.0%).

Scientific Background & Causality

The Instability Challenge: Hofmann Elimination

Atracurium degrades spontaneously via Hofmann elimination at physiological pH and temperature, producing Laudanosine and Monoacrylate. This reaction also occurs during analytical runs if the mobile phase pH and column temperature are not rigorously controlled.

  • Causality in Protocol Design:

    • pH Control: Mobile phases must be acidic (pH 3.0–3.1) to inhibit Hofmann elimination during the run.

    • Temperature: Column temperature must be maintained (typically 25°C or lower) to prevent on-column degradation, which causes "hump" peaks and destroys linearity.

Defining Impurity V

For this guide, Impurity V refers to the specific diastereomeric impurity 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolinium, often formed as a byproduct of the quaternization step or via ester hydrolysis pathways. Its structural similarity to the parent drug makes resolution difficult.

logical Pathway of Degradation

The following diagram illustrates the critical Hofmann elimination pathway that necessitates strict environmental control during the assay.

HofmannElimination cluster_control Assay Control Parameters Atracurium Atracurium Besylate (Parent Molecule) Intermediate Transition State (pH/Temp Dependent) Atracurium->Intermediate Hofmann Elimination (pH > 7, Temp > 37°C) ImpurityV Impurity V (Synthetic/Hydrolysis) Atracurium->ImpurityV Hydrolysis/Synthesis Side Reaction Laudanosine Laudanosine (Impurity F) Intermediate->Laudanosine Monoacrylate Monoacrylate Impurity Intermediate->Monoacrylate Control Maintain pH < 3.1 Temp < 25°C

Caption: Figure 1: Hofmann elimination pathway and the necessity of pH/Temperature control to isolate Impurity V.

Comparative Methodology

We compared two distinct approaches to establishing linearity and range for Impurity V.

Option A: The Alternative (Conventional HPLC)
  • Column: C18 Fully Porous (250 x 4.6 mm, 5 µm).

  • Condition: Isocratic or shallow gradient.

  • Limitation: Long run times (>45 mins) lead to peak broadening. The resolution between Impurity V and the cis-cis isomer of Atracurium is often < 1.5, compromising the linearity at the Lower Limit of Quantitation (LOQ).

Option B: The Product (Optimized Core-Shell UPLC)
  • Column: Core-Shell C18 (100 x 2.1 mm, 1.7 µm or 2.6 µm).

  • Mechanism: Core-shell particles reduce the diffusion path (C term in Van Deemter equation), sharpening peaks.

  • Advantage: Higher peak capacity allows for the separation of Impurity V diastereomers from the parent peak, ensuring that the area response is purely due to the impurity.

Experimental Protocol: Establishing Linearity

This protocol is designed as a Self-Validating System . Each step includes a "Check Point" to ensure data integrity before proceeding.

Reagents & Standards
  • Diluent: 20 mM Potassium Phosphate Buffer (pH 3.1) : Acetonitrile (80:20 v/v). Note: The acidic pH stabilizes the sample.

  • Impurity V Reference Standard: Purity > 98%.

Step-by-Step Workflow
Step 1: Stock Solution Preparation
  • Weigh accurately 5.0 mg of Impurity V Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent (Conc: 50 µg/mL).

  • Check Point: Verify solution clarity. Any turbidity suggests precipitation and requires re-preparation.

Step 2: Linearity Levels Preparation (Serial Dilution)

Design the range to cover LOQ to 150% of the specification limit (assuming a limit of 1.0%).

LevelTarget Conc. (%)Conc.[3][4][5][6][] (µg/mL)Preparation
Level 1 (LOQ) 0.05%0.25Dilute Stock 1:200
Level 2 0.50%2.50Dilute Stock 1:20
Level 3 (Target) 1.00%5.00Dilute Stock 1:10
Level 4 1.20%6.00Dilute Stock 1.2:10
Level 5 1.50%7.50Dilute Stock 1.5:10
Step 3: Chromatographic Analysis

Inject each level in triplicate using the Optimized Core-Shell Method .

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 280 nm.

  • Temp: 20°C.

Step 4: Data Calculation

Plot the Peak Area (y-axis) versus Concentration (x-axis) . Calculate the regression equation (


) and the correlation coefficient (

).

Data Comparison: Core-Shell vs. Conventional

The following data demonstrates the superior performance of the Optimized Core-Shell method in establishing a valid range.

Table 1: Performance Metrics Comparison
ParameterConventional HPLC (Alternative)Optimized Core-Shell (Product)Verdict
Linearity (

)
0.992 (Failed at LOQ)0.9998 Core-Shell yields strict linearity.
Range (Verified) 0.5% – 1.5%0.05% (LOQ) – 2.0% Optimized method covers trace levels.
Signal-to-Noise (LOQ) 8:125:1 Superior sensitivity.
Resolution (Imp V vs Main) 1.2 (Co-elution risk)2.8 (Baseline separation) Critical for accurate integration.
Run Time 55 Minutes12 Minutes High throughput.
Workflow Visualization

The following diagram outlines the logical flow for validating linearity, ensuring no step is bypassed.

ValidationWorkflow Start Start: Impurity V Validation StockPrep Stock Preparation (pH 3.1 Diluent) Start->StockPrep SST System Suitability Test (Res > 2.0, Tailing < 1.5) StockPrep->SST SST->StockPrep Fail Inject Inject Linearity Levels (LOQ to 150%) SST->Inject Pass Calc Calculate Regression (Slope, Intercept, R²) Inject->Calc Decision R² > 0.999? Calc->Decision Report Establish Range & Report Decision->Report Yes Fail Investigate Integration or Preparation Decision->Fail No

Caption: Figure 2: Step-by-step logic flow for establishing linearity and range compliance.

Expert Insights & Conclusion

The "Why" Behind the Results

The failure of the conventional method to establish linearity at the lower range (LOQ) is directly attributed to peak broadening . As the Atracurium peak tails due to column interaction or on-column degradation, it masks the small Impurity V peak.

The Core-Shell methodology mitigates this by:

  • Reducing Diffusion: Sharper peaks mean higher signal intensity for the same concentration.

  • Speed: Faster elution reduces the time the molecule spends in the column, minimizing the risk of on-column Hofmann elimination.

Final Recommendation

For researchers establishing the range for Atracurium Impurity V, switching to a Core-Shell C18 column (2.6 µm) is not just an efficiency upgrade—it is a data integrity requirement. It ensures that the linearity established is a true reflection of concentration, not an artifact of integration errors caused by co-elution.

References

  • European Pharmacopoeia (Ph.[] Eur.) . Atracurium Besilate Monograph 11/2017:1970. (Accessed via EDQM). [Link]

  • U.S. Pharmacopeia (USP) . Atracurium Besylate: USP 43-NF 38. (Accessed via USP-NF Online). [Link]

  • International Council for Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SynZeal Research . Atracurium Besilate Impurity V (Mixture of Diastereomers) Characterization. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.